3-(2-Chlorophenyl)-cyclohexanol
Beschreibung
BenchChem offers high-quality 3-(2-Chlorophenyl)-cyclohexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chlorophenyl)-cyclohexanol including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-2,6-7,9-10,14H,3-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYAWJAFXGRNBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
3-(2-Chlorophenyl)-cyclohexanol chemical properties
An In-depth Technical Guide to the Chemical Properties and Inferred Characteristics of 3-(2-Chlorophenyl)-cyclohexanol
Foreword for the Researcher: Direct experimental data for 3-(2-Chlorophenyl)-cyclohexanol is not extensively available in public literature. This guide has been constructed by a Senior Application Scientist to provide a robust predictive profile of the molecule. By synthesizing data from structurally analogous compounds—including positional isomers (2- and 4-substituted chlorophenyl-cyclohexanols) and the parent cyclohexanol molecule—we can infer the likely chemical properties, spectroscopic signatures, and reactivity of the target compound. This document is intended to serve as a foundational resource for researchers, enabling informed experimental design and hypothesis generation. All inferred data is clearly noted, and methodologies are grounded in established chemical principles.
Molecular Structure and Identifier Information
3-(2-Chlorophenyl)-cyclohexanol possesses a cyclohexane ring substituted at the 1-position with a hydroxyl (-OH) group and at the 3-position with a 2-chlorophenyl group. The presence of two substituents on the cyclohexane ring leads to stereoisomerism, which is a critical aspect of its chemistry.
Molecular Formula: C₁₂H₁₅ClO
Molecular Weight: 210.70 g/mol
Stereochemistry: The compound has two stereocenters (at C1 and C3), leading to the existence of diastereomers: cis and trans. In the cis isomer, the hydroxyl and 2-chlorophenyl groups are on the same face of the ring, while in the trans isomer, they are on opposite faces. Each of these can exist as a pair of enantiomers. The conformational equilibrium (axial vs. equatorial positioning of substituents) will significantly influence the molecule's stability and reactivity. Generally, bulky substituents like the 2-chlorophenyl group prefer an equatorial position to minimize steric hindrance.
Inferred Isomer Stability: The trans isomer, which can adopt a chair conformation with both the large 2-chlorophenyl group and the hydroxyl group in equatorial positions, is predicted to be the more stable diastereomer.
Caption: Conformational analysis of cis and trans isomers.
Physical and Chemical Properties (Predicted)
The following properties are estimated based on data from analogous compounds, providing a baseline for experimental work.
| Property | Predicted Value | Basis of Inference & Source(s) |
| CAS Number | Not Available | Data for this specific isomer is not found in major databases. The CAS for the related trans-4-chlorocyclohexanol is 29538-77-0.[1] |
| Appearance | Colorless to light-yellow solid or viscous liquid. | Based on the properties of cyclohexanol and other substituted cyclohexanols.[2] |
| Boiling Point | ~210-220 °C (at 760 mmHg) | Extrapolated from the boiling point of cyclohexanol (161.8 °C) and considering the increase due to the chlorophenyl group.[2] A related compound, 4-chlorocyclohexanol, has a calculated normal boiling point of 208 °C.[1] |
| Melting Point | Highly dependent on stereoisomer purity. Likely in the range of 30-60 °C. | Pure cyclohexanol melts near room temperature (25.9 °C).[2] Substituted phenylcyclohexanols typically have higher melting points. |
| Solubility | Sparingly soluble in water. Soluble in common organic solvents (e.g., ethanol, ether, acetone, dichloromethane). | The polar hydroxyl group imparts some water solubility, but the bulky, nonpolar chlorophenyl group dominates. Cyclohexanol's water solubility is 3.6 g/100 mL.[2] |
| logP (Octanol/Water) | ~2.5 - 3.5 | Calculated logP for 4-chlorocyclohexanol is 1.5.[1] The ortho-chloro substitution is expected to increase lipophilicity further. |
Proposed Synthesis and Purification
A logical and robust pathway to synthesize 3-(2-Chlorophenyl)-cyclohexanol involves a two-step process starting from cyclohexenone. This method allows for stereochemical control during the reduction step.
Caption: Proposed synthetic workflow for 3-(2-Chlorophenyl)-cyclohexanol.
Protocol 1: Synthesis of 3-(2-Chlorophenyl)cyclohexanone (Intermediate)
This protocol is based on well-established rhodium-catalyzed 1,4-addition reactions.
-
Reaction Setup: To a flame-dried, argon-purged flask, add 2-chlorophenylboronic acid (1.2 equivalents), a rhodium catalyst such as [Rh(acac)(CO)₂] (1-2 mol%), and a suitable ligand (e.g., BINAP).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water.
-
Reactant Addition: Add cyclohexenone (1.0 equivalent) to the mixture via syringe.
-
Reaction: Heat the mixture (e.g., to 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with saturated aqueous NaHCO₃ and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ketone intermediate.
Protocol 2: Reduction to 3-(2-Chlorophenyl)-cyclohexanol
The choice of reducing agent dictates the stereochemical outcome.
-
For the trans Isomer (thermodynamically favored):
-
Dissolve the crude ketone from Protocol 1 in a protic solvent like methanol or ethanol and cool to 0 °C.
-
Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) in portions. The smaller hydride attacks from the less-hindered axial face, yielding the equatorial alcohol.
-
Stir for 1-2 hours, monitoring by TLC.
-
Quench the reaction by slowly adding dilute HCl.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
-
For the cis Isomer (kinetically favored):
-
Dissolve the crude ketone in an aprotic solvent like dry THF and cool to -78 °C under argon.
-
Add a bulky reducing agent like L-Selectride® (Lithium tri-sec-butylborohydride) (1.2 equivalents) dropwise. The bulky reagent attacks from the more open equatorial face, yielding the axial alcohol.
-
Follow the same workup and extraction procedure as for the trans isomer.
-
Purification and Validation
The crude product can be purified by silica gel column chromatography. The identity and purity of the final product and intermediate should be confirmed using spectroscopic methods as described in the next section.
Spectroscopic Analysis (Predicted)
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for confirming the presence of key functional groups.
-
O-H Stretch: A strong, broad absorption band is expected in the 3200-3600 cm⁻¹ region, characteristic of a hydrogen-bonded hydroxyl group.[3]
-
C-H Stretch (sp³): Multiple sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[4]
-
C-H Stretch (sp²): Weaker, sharp peaks just above 3000 cm⁻¹ from the aromatic ring.[4]
-
C=C Stretch (Aromatic): Medium-intensity peaks around 1475 cm⁻¹ and 1600 cm⁻¹.
-
C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ region. The exact position can give clues about the stereochemistry; axial C-O bonds tend to absorb at slightly lower wavenumbers than equatorial ones.[5][6]
-
C-Cl Stretch: A peak in the fingerprint region, typically 750-785 cm⁻¹ for ortho-disubstituted benzene rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information, including stereochemistry.
-
¹H NMR:
-
Aromatic Protons (Ar-H): A complex multiplet pattern between 7.0-7.5 ppm, integrating to 4 protons.
-
Carbinol Proton (CH-OH): A multiplet between 3.5-4.2 ppm. The chemical shift and width of this signal are highly dependent on the substituent's orientation. Equatorial protons typically resonate at a lower field (further downfield) and appear as a broader signal with multiple large couplings compared to their axial counterparts.[7]
-
Cyclohexane Protons (CH₂): A series of complex, overlapping multiplets between 1.2-2.5 ppm, integrating to 9 protons (including the C3 proton).
-
Hydroxyl Proton (OH): A broad singlet whose chemical shift is concentration-dependent, typically between 1.5-4.0 ppm. This peak disappears upon shaking the sample with D₂O.[3]
-
-
¹³C NMR:
-
Aromatic Carbons: Six signals are expected in the 120-145 ppm range. The carbon bearing the chlorine (C-Cl) will be shifted, as will the ipso-carbon attached to the cyclohexane ring.
-
Carbinol Carbon (C-OH): A signal between 65-75 ppm.
-
Cyclohexane Carbons: Five signals for the remaining CH and CH₂ groups of the ring, typically between 20-50 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (210.70) will be observed. Due to the isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), there will be a characteristic M+2 peak at m/z 212 with approximately one-third the intensity of the M⁺ peak.[8]
-
Key Fragmentation Pathways:
-
Dehydration ([M-18]⁺): Loss of a water molecule is a common fragmentation for alcohols, which would yield a peak at m/z 192 (and a corresponding M+2 peak at 194).[3][8]
-
Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the hydroxyl group.
-
Loss of HCl ([M-36]⁺): Elimination of hydrogen chloride is another possible fragmentation pathway.
-
Base Peak: The base peak is often complex for cyclic alcohols but could arise from ring-opening and subsequent fragmentation. For cyclohexanol itself, the base peak is m/z 57.[9]
-
Reactivity and Potential Applications
Chemical Reactivity
-
Oxidation: As a secondary alcohol, 3-(2-chlorophenyl)-cyclohexanol can be oxidized to the corresponding ketone, 3-(2-chlorophenyl)cyclohexanone, using standard oxidizing agents (e.g., PCC, Swern oxidation, or Jones reagent).
-
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (acyl chlorides, anhydrides) to form esters.
-
Dehydration: Treatment with strong acid (e.g., H₂SO₄) and heat will likely lead to elimination of water, forming a mixture of isomeric alkenes.
-
Nucleophilic Substitution: The hydroxyl group can be converted to a good leaving group (e.g., a tosylate) and subsequently displaced by a nucleophile.
Potential Applications in Drug Development
The "chlorophenyl-cyclohexanol" scaffold is of interest in medicinal chemistry. The chlorine atom can modulate lipophilicity and metabolic stability, while the cyclohexanol core provides a three-dimensional structure that can interact with biological targets.
-
CNS Agents: The structurally related compound ketamine [2-(2-chlorophenyl)-2-(methylamino)cyclohexanone] is a well-known anesthetic and antidepressant.[10] This suggests that analogs like 3-(2-chlorophenyl)-cyclohexanol could be explored for activity on central nervous system targets.
-
Antimicrobial Agents: Various chlorophenyl-containing heterocyclic compounds have demonstrated antibacterial activity.[11]
-
Anticancer Agents: Pyridine derivatives containing chlorophenyl groups have been investigated as topoisomerase II inhibitors for cancer therapy.[12] The rigid cyclohexyl scaffold could be used to present the chlorophenyl group in specific orientations to interact with enzyme active sites.
Safety and Handling
As a chlorinated organic compound, 3-(2-Chlorophenyl)-cyclohexanol should be handled with appropriate care, following standard laboratory safety protocols.
-
General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[13][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (note that standard latex or nitrile gloves may not be sufficient for prolonged contact with chlorinated solvents).[15]
-
Toxicology: Chlorinated organic compounds can pose various health risks, including potential damage to the liver, kidneys, and central nervous system.[15][16] The specific toxicity of 3-(2-chlorophenyl)-cyclohexanol has not been determined, but it should be treated as a potentially hazardous substance.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[17]
-
Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste in accordance with local regulations.[13]
References
-
Cole, A. R. H., Jefferies, P. R., & Muller, G. T. A. (1959). Infrared spectra of natural products. Part X. Conformations and infrared spectra of substituted cyclohexanols. Journal of the Chemical Society (Resumed), 1222-1228. (URL: [Link])
-
OxyChem. (2014). CHLORINATED ORGANICS HANDBOOK. (URL: [Link])
-
Ecolink, Inc. (2023). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. (URL: [Link])
-
Chlorination safety - YouTube. (2024). (URL: [Link])
-
USC Nanofab Wiki. STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. (URL: [Link])
-
Journal of the Chemical Society (Resumed). (1959). 241. Infrared spectra of natural products. Part X. Conformations and infrared spectra of substituted cyclohexanols. (URL: [Link])
-
Safety Data Sheet. (2019). Chlorinated Hydrocarbon Pesticides Standard. (URL: [Link])
-
Gein, V. L., Gein, N. V., & Kriven'ko, A. P. (2002). Synthesis of 3-Aryl-2,4-bis(tert-butoxycarbonyl)-5-hydroxy-5-methylcyclohexanones. Chemistry of Heterocyclic Compounds, 38(1), 5-8. (URL: [Link])
-
Puttaraju, M., et al. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. ResearchGate. (URL: [Link])
-
Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. (URL: [Link])
-
Martinez, R., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 134-144. (URL: [Link])
-
NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. (URL: [Link])
-
PubChemLite. Cyclohexanol, 2-(4-(4-chlorophenyl)-3,6-dihydro-1(2h)-pyridinyl)-, trans-(+-)-. (URL: [Link])
-
IS MUNI. Structural features which influence drug action. (URL: [Link])
-
ResearchGate. (2018). IR spectra of cyclohexanol and cyclohexanone adsorbed on the surface of zero-valent copper (Cu-Mg catalyst). (URL: [Link])
-
The Royal Society of Chemistry. (2019). Electronic supplementary information. (URL: [Link])
-
PubMed. (2019). Enantioselective Synthesis of Cyclohexenol Derivatives from γ-Aryl-Substituted Enals via an Organocatalyzed Three-Component Reaction. (URL: [Link])
-
ChemSrc. (2025). CAS#:91003-15-5 | 3-(2-chlorophenyl)-2-hydroxycyclohex-2-en-1-one. (URL: [Link])
-
EPA CompTox Chemicals Dashboard. (2025). 2-(4-chlorophenyl)-2-(methylamino)cyclohexanone Properties. (URL: [Link])
-
Wikipedia. (2024). Cyclohexanol. (URL: [Link])
-
PubMed. (2016). Synthesis and Biological Evaluation of 2-phenol-4-chlorophenyl-6-aryl Pyridines as Topoisomerase II Inhibitors and Cytotoxic Agents. (URL: [Link])
-
ResearchGate. (2008). A novel process for synthesis of flavor allyl cyclohexoxyacetate and allyl amyl glycolate. (URL: [Link])
-
PubChem. (2024). 2-(3-Chlorophenyl)-2-(methylamino)cyclohexan-1-one. (URL: [Link])
-
Chemistry Stack Exchange. (2015). NMR spectrum of cyclohexanol - hints on integration. (URL: [Link])
-
American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (URL: [Link])
-
National Institute of Standards and Technology. (2024). Cyclohexanol - NIST WebBook. (URL: [Link])
-
The Royal Society of Chemistry. (2015). Dioxane-involving reaction for the synthesis of 3-aryl-1-(2-(vinyloxy)ethoxy)isoquinolines catalyzed by AgOTf. (URL: [Link])
-
MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP001811. (URL: [Link])
-
Reddit. (2020). Cyclohexanol Mass Spec : r/chemhelp. (URL: [Link])
-
World Customs Organization. (2022). Chapter 29 Organic chemicals. (URL: [Link])
-
Study.com. (2023). Cyclohexanol Structure, Properties & Hazards. (URL: [Link])
-
MDPI. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (URL: [Link])
-
NC State University Libraries. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. (URL: [Link])
-
ACS Publications. (1966). Proton Magnetic Resonance Spectra, Stereochemistry, and Synthesis of 2-(Chlorophenyl)cyclohexanols. (URL: [Link])
-
National Institute of Standards and Technology. (2024). Cyclohexanol, 3-methyl- - NIST WebBook. (URL: [Link])
-
Wikipedia. (2024). List of fentanyl analogues. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cyclohexanol - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. 241. Infrared spectra of natural products. Part X. Conformations and infrared spectra of substituted cyclohexanols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. 241. Infrared spectra of natural products. Part X. Conformations and infrared spectra of substituted cyclohexanols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Reddit - Please wait for verification [reddit.com]
- 10. is.muni.cz [is.muni.cz]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oxychem.com [oxychem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. ecolink.com [ecolink.com]
- 16. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 17. agilent.com [agilent.com]
3-(2-Chlorophenyl)-cyclohexanol molecular structure
An In-Depth Technical Guide to the Molecular Structure and Synthesis of 3-(2-Chlorophenyl)-cyclohexanol
Abstract
This technical guide provides a comprehensive overview of 3-(2-Chlorophenyl)-cyclohexanol, a molecule of significant interest in medicinal chemistry and drug development. While not extensively characterized in public literature, its structural motifs—a substituted cyclohexanol ring and a chlorophenyl group—are present in numerous pharmacologically active compounds. This document outlines a robust synthetic pathway, predicts its detailed spectroscopic characteristics for structural elucidation, and discusses its potential applications as a scaffold in the design of novel therapeutics. This guide is intended for researchers, scientists, and professionals in the field of drug development who are looking to synthesize and utilize this and related molecular frameworks.
Introduction and Molecular Overview
3-(2-Chlorophenyl)-cyclohexanol is a secondary alcohol characterized by a cyclohexane ring bearing a hydroxyl group and a 2-chlorophenyl substituent. The relative positions of these functional groups, along with the inherent stereochemistry of the cyclohexyl ring, offer a rich scaffold for chemical modification and exploration of structure-activity relationships (SAR). The presence of the 2-chlorophenyl moiety is of particular note, as this group is a common feature in central nervous system (CNS) active compounds, influencing properties such as metabolic stability and receptor binding affinity.
The primary challenge in working with this molecule is the limited availability of published data. Therefore, this guide synthesizes information from related, well-documented compounds to provide a scientifically grounded pathway for its synthesis and characterization.
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 3-(2-Chlorophenyl)-cyclohexanol. These values are estimated based on the properties of cyclohexanol and 2-chlorotoluene, and should be confirmed experimentally.[1][2][3][4]
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₅ClO |
| Molecular Weight | 210.70 g/mol |
| Appearance | Colorless to pale yellow solid or viscous liquid |
| Melting Point | ~40-60 °C |
| Boiling Point | > 250 °C (decomposes) |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water. |
| pKa (hydroxyl proton) | ~16 |
Synthetic Pathway
The most logical and efficient synthesis of 3-(2-Chlorophenyl)-cyclohexanol involves a two-step process: the α-arylation of cyclohexanone to form the ketone precursor, followed by the reduction of the ketone to the desired secondary alcohol.
Step 1: Synthesis of 2-(2-Chlorophenyl)cyclohexanone
The key precursor, 2-(2-chlorophenyl)cyclohexanone, can be synthesized via a palladium-catalyzed α-arylation of cyclohexanone. This method, adapted from the Buchwald-Hartwig amination, provides an efficient means of forming the C-C bond between the aromatic ring and the cyclohexanone scaffold.[5]
-
To a flame-dried round-bottom flask, add cesium carbonate (Cs₂CO₃, 2.0 equivalents), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents), and Xantphos (0.024 equivalents).
-
Seal the flask with a septum and purge with dry nitrogen or argon gas for 15 minutes.
-
Add anhydrous toluene via syringe, followed by cyclohexanone (1.5 equivalents) and 1-bromo-2-chlorobenzene (1.0 equivalent).
-
Heat the reaction mixture to 80-100 °C and stir vigorously overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to yield pure 2-(2-chlorophenyl)cyclohexanone.[5][6]
Step 2: Reduction of 2-(2-Chlorophenyl)cyclohexanone
The reduction of the synthesized ketone to the target alcohol, 3-(2-Chlorophenyl)-cyclohexanol, can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH₄). This method is highly effective for the reduction of ketones to secondary alcohols and is known for its operational simplicity and high yields.[7]
-
Dissolve the 2-(2-chlorophenyl)cyclohexanone (1.0 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise to the stirred solution. The addition is exothermic and may cause the solvent to bubble.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting ketone is fully consumed.
-
Quench the reaction by slowly adding deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-(2-Chlorophenyl)-cyclohexanol.
-
Further purification can be achieved by recrystallization or flash column chromatography if necessary.
Synthesis Workflow Diagram
Caption: Potential applications of the core scaffold in drug discovery.
Conclusion
3-(2-Chlorophenyl)-cyclohexanol represents a valuable, yet underexplored, molecular scaffold for medicinal chemistry. This guide has provided a detailed and scientifically grounded pathway for its synthesis, starting from readily available commercial reagents. The proposed two-step synthesis, involving a palladium-catalyzed α-arylation followed by a sodium borohydride reduction, is both efficient and scalable. Furthermore, the predicted spectroscopic data presented herein will serve as a crucial reference for the structural confirmation of the synthesized compound. The potential for this molecule and its derivatives to act as novel therapeutic agents, particularly in the realm of CNS disorders, warrants further investigation by the scientific community.
References
-
MDPI. (2022). Temperature and Steric Hindrance-Regulated Selective Synthesis of Ketamine Derivatives and 2-Aryl-Cycloketone-1-Carboxamides. Retrieved from [Link]
-
University of Mississippi. (2020). Approaches Towards the Synthesis of Ketamine Metabolites. Retrieved from [Link]
-
PubMed. (2023). A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2014). STEREOSTRUCTURE, ANTIMICROBIAL AND CYTOTOXIC ACTIVITY OF CYCLO-HEXENE, CYCLOHEXANOL AND PYRIDINE DERIVATIVES SYNTHESIZED FROM CHALCONES. Retrieved from [Link]
-
Organic Syntheses. (n.d.). lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Retrieved from [Link]
-
Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (2025). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Retrieved from [Link]
-
Useful Spectroscopic Data. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclohexanol synthesis. Retrieved from [Link]
- Google Patents. (2004). WO2004013090A1 - Synthesis of cyclohexanone derivatives.
-
Wikipedia. (n.d.). Cyclohexanol. Retrieved from [Link]
-
NextSDS. (n.d.). 3-(2-Chlorophenyl)cyclobutanol — Chemical Substance Information. Retrieved from [Link]
- Google Patents. (n.d.). RU2187490C2 - Method of synthesis of chlorocyclohexane.
-
National Institutes of Health. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclohexanol (CAS 108-93-0). Retrieved from [Link]
-
CLaME. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cyclohexanol | C6H11OH | CID 7966 - PubChem. Retrieved from [Link]
-
Multi-component Reactions of Cyclohexan-1,3-diketones to Produce Fused Pyran Derivatives with Antiproliferative Activities an. (n.d.). Retrieved from [Link]
-
KGROUP. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
MDPI. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]
-
University of Nebraska–Lincoln | Powers Group. (n.d.). Structure Determination of Organic Compounds. Retrieved from [Link]
-
YouTube. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS. Retrieved from [Link]
Sources
- 1. Cyclohexanol - Wikipedia [en.wikipedia.org]
- 2. Cyclohexanol (CAS 108-93-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Cyclohexanol | C6H11OH | CID 7966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CYCLOHEXANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
- 6. 2-(2-chlorophenyl)cyclohexanone synthesis - chemicalbook [chemicalbook.com]
- 7. Cyclohexanol synthesis [organic-chemistry.org]
Spectroscopic Data of 3-(2-Chlorophenyl)-cyclohexanol: A Technical Guide
This technical guide provides an in-depth analysis of the predicted spectroscopic data for 3-(2-chlorophenyl)-cyclohexanol, a molecule of interest in synthetic chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the principles of spectroscopic interpretation are emphasized to ensure scientific integrity and practical utility.
Introduction
3-(2-Chlorophenyl)-cyclohexanol is a substituted cyclic alcohol. Its molecular structure, comprising a cyclohexane ring, a hydroxyl group, and a 2-chlorophenyl substituent, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, characterization, and quality control in various applications. This guide will delve into the predicted spectroscopic characteristics of this molecule, providing a foundational understanding for its analysis.
The structure and numbering of 3-(2-chlorophenyl)-cyclohexanol are presented below:
Caption: Molecular structure of 3-(2-Chlorophenyl)-cyclohexanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-(2-chlorophenyl)-cyclohexanol, both ¹H and ¹³C NMR will provide critical information about the stereochemistry and connectivity of the molecule. The conformational preference of the substituents on the cyclohexane ring (axial vs. equatorial) will significantly influence the chemical shifts and coupling constants.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-(2-chlorophenyl)-cyclohexanol is predicted to be complex due to the presence of multiple diastereotopic protons in the cyclohexane ring and the aromatic protons.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.40 | d | 1H | Ar-H (H6') |
| ~7.25 | m | 3H | Ar-H (H3', H4', H5') |
| ~4.0 (axial) or ~3.5 (equatorial) | m | 1H | H1 (CH-OH) |
| ~2.5 | m | 1H | H3 |
| 1.2 - 2.2 | m | 8H | Cyclohexane CH₂ |
| Variable | s (broad) | 1H | OH |
Interpretation:
-
Aromatic Region (7.25-7.40 ppm): The four protons of the 2-chlorophenyl group will appear in this region. The proton ortho to the chlorine (H6') is expected to be a doublet, while the other three protons will likely appear as a multiplet.
-
Carbinol Proton (H1): The chemical shift of the proton attached to the carbon bearing the hydroxyl group is highly dependent on its axial or equatorial orientation. An axial proton typically resonates at a lower field (~4.0 ppm) compared to an equatorial proton (~3.5 ppm)[1]. The multiplicity will be a multiplet due to coupling with the adjacent methylene protons.
-
Benzylic Proton (H3): The proton on the carbon attached to the aromatic ring will be deshielded and is expected to resonate around 2.5 ppm as a multiplet.
-
Cyclohexane Protons (1.2-2.2 ppm): The remaining eight protons of the cyclohexane ring will appear as a complex series of overlapping multiplets in the aliphatic region.
-
Hydroxyl Proton: The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It will likely appear as a broad singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~142 | C1' (Ar-C) |
| ~134 | C2' (Ar-C-Cl) |
| ~129 | C4' (Ar-CH) |
| ~128 | C6' (Ar-CH) |
| ~127 | C5' (Ar-CH) |
| ~126 | C3' (Ar-CH) |
| ~70 | C1 (CH-OH) |
| ~45 | C3 (CH-Ar) |
| ~35 | C2 |
| ~32 | C6 |
| ~25 | C4 |
| ~24 | C5 |
Interpretation:
-
Aromatic Carbons (126-142 ppm): Six signals are expected for the aromatic carbons. The carbon attached to the cyclohexane ring (C1') and the carbon bearing the chlorine atom (C2') will be quaternary and have distinct chemical shifts. The four aromatic CH carbons will also show separate signals.
-
Carbinol Carbon (C1): The carbon attached to the hydroxyl group is expected to resonate around 70 ppm.[2]
-
Benzylic Carbon (C3): The carbon attached to the aromatic ring will be found at approximately 45 ppm.
-
Cyclohexane Carbons: The remaining four methylene carbons of the cyclohexane ring will appear in the 24-35 ppm range.
Experimental Protocol for NMR Spectroscopy
Caption: Workflow for NMR data acquisition.
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).[4]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2930, 2850 | Strong | Aliphatic C-H stretch |
| 1600, 1475 | Medium-Weak | C=C stretch (aromatic ring) |
| ~1050 | Strong | C-O stretch |
| ~750 | Strong | C-Cl stretch |
Interpretation:
-
O-H Stretch (~3350 cm⁻¹): A strong and broad absorption band in this region is characteristic of the stretching vibration of a hydrogen-bonded hydroxyl group, a key feature of alcohols.[2]
-
C-H Stretches (3100-2850 cm⁻¹): The absorptions above 3000 cm⁻¹ are indicative of aromatic C-H stretching, while the strong bands below 3000 cm⁻¹ are due to the C-H stretching of the cyclohexane ring.[5]
-
C=C Stretch (1600, 1475 cm⁻¹): These medium to weak bands are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.
-
C-O Stretch (~1050 cm⁻¹): A strong band around this wavenumber corresponds to the stretching vibration of the C-O single bond of the secondary alcohol.[2]
-
C-Cl Stretch (~750 cm⁻¹): The presence of a chloro-substituent on the aromatic ring is expected to give a strong absorption band in this region.
Experimental Protocol for IR Spectroscopy
Caption: Workflow for IR data acquisition.
-
Sample Preparation: If the sample is a liquid, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. If it is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a disk.[3]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition:
-
A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first.
-
The sample is then placed in the spectrometer, and the spectrum is recorded, typically from 4000 to 400 cm⁻¹.
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to provide the final IR spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Relative Intensity | Assignment |
| 212/214 | Moderate | [M]⁺ (Molecular ion) |
| 194/196 | Low | [M - H₂O]⁺ |
| 111/113 | Moderate | [C₆H₄Cl]⁺ |
| 101 | High | [C₆H₁₁O]⁺ |
| 83 | Moderate | [C₆H₁₁]⁺ |
| 57 | Base Peak | [C₄H₉]⁺ or other fragments |
Interpretation:
-
Molecular Ion ([M]⁺): The molecular ion peak is expected at m/z 212, with an isotopic peak at m/z 214 ([M+2]⁺) with approximately one-third the intensity, which is characteristic of the presence of one chlorine atom.
-
Loss of Water ([M - H₂O]⁺): A common fragmentation pathway for alcohols is the loss of a water molecule, which would result in a peak at m/z 194/196.
-
Chlorophenyl Cation ([C₆H₄Cl]⁺): Cleavage of the bond between the cyclohexane ring and the aromatic ring can lead to the formation of a chlorophenyl cation at m/z 111/113.
-
Cyclohexanol Fragments: Fragmentation of the cyclohexane ring can lead to various fragments. A peak at m/z 101 could correspond to the cyclohexanol ring after losing the chlorophenyl group. A peak at m/z 83 would correspond to the cyclohexyl cation. The base peak is often a stable carbocation, and for cyclohexanol derivatives, m/z 57 is a common base peak resulting from ring cleavage.[6][7]
Experimental Protocol for Mass Spectrometry
Caption: Workflow for MS data acquisition.
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, for volatile compounds, through a gas chromatograph (GC-MS) for separation from any impurities.[3]
-
Ionization: Electron Ionization (EI) is a common method for small molecules. The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: An electron multiplier or similar detector records the abundance of each ion, and the data is plotted as a mass spectrum (relative intensity vs. m/z).
Conclusion
The predicted spectroscopic data for 3-(2-chlorophenyl)-cyclohexanol, based on the analysis of its structural components and comparison with related compounds, provides a comprehensive fingerprint for its identification and characterization. The combination of NMR, IR, and MS data offers a powerful approach to confirming the structure and purity of this compound in a research or industrial setting. The experimental protocols provided herein offer a standardized methodology for obtaining high-quality spectroscopic data.
References
- ResearchGate. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME TRISUBSTITUTED CYCLOHEXENONES.
- Jensen, F. R., Bushweller, C. H., & Beck, B. H. (1969). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 91(2), 344–351.
- BenchChem. (2025). Spectroscopic Characterization of Cyclohexanol: An In-depth Technical Guide.
- The Royal Society of Chemistry. (n.d.). Electronic supplementary information.
- Infoscience - EPFL. (n.d.). Supporting Information.
- Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols.
- Manocha, A. S., Padhye, M. R., & Varadarajan, T. S. (1973). Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. Journal of Physical Chemistry, 77(16), 2094–2097.
- ResearchGate. (n.d.). IR spectra of cyclohexanol and cyclohexanone adsorbed on the surface of zero-valent copper (Cu-Mg catalyst).
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515.
- ChemicalBook. (n.d.). Cyclohexanol(108-93-0) 1H NMR spectrum.
- ChemicalBook. (n.d.). Cyclohexanol(108-93-0) 13C NMR spectrum.
- MassBank.jp. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP002066.
- Millersville University. (n.d.). IR Chart.
- MassBank.jp. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP001811.
- University of Puget Sound. (n.d.). 13-C NMR Chemical Shift Table.
- National Institute of Standards and Technology. (n.d.). Cyclohexanol.
- ATB. (n.d.). Cyclohexanol | C6H12O | MD Topology | NMR | X-Ray.
- Yeast Metabolome Database. (n.d.). cyclohexanol (YMDB01398).
- AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry.
- MDPI. (2016, August 12). Plant Resources, 13C-NMR Spectral Characteristic and Pharmacological Activities of Dammarane-Type Triterpenoids.
- PMC. (n.d.). Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes.
- Reddit. (2020, May 28). Cyclohexanol Mass Spec : r/chemhelp.
- ChemicalBook. (n.d.). 6-Chlorohexanol(2009-83-8) 13C NMR spectrum.
Sources
Stereochemical Architecture and Synthesis of 3-(2-Chlorophenyl)-cyclohexanol: A Technical Guide
Executive Summary
In medicinal chemistry and rational drug design, the spatial orientation of pharmacophores is the primary determinant of receptor binding affinity. 3-(2-Chlorophenyl)-cyclohexanol (CAS: 1341419-32-6) [1] serves as a paradigm for 1,3-disubstituted cyclohexane scaffolds. Because the 1,3-substitution pattern projects functional groups at precise vectors, this structural motif is frequently utilized to construct conformationally rigid analogs of flexible molecules, such as leukotriene antagonists and cannabinoid receptor modulators[2][3].
This whitepaper provides an in-depth analysis of the stereoisomerism, conformational thermodynamics, diastereoselective synthesis, and analytical validation of 3-(2-Chlorophenyl)-cyclohexanol.
Stereochemical Architecture & Conformational Thermodynamics
Stereocenter Analysis
The molecule possesses two chiral centers at the C1 (hydroxyl-bearing) and C3 (aryl-bearing) positions. This generates 22=4 distinct stereoisomers, which manifest as two pairs of enantiomers:
-
Cis-Isomers: (1R, 3S) and (1S, 3R)
-
Trans-Isomers: (1R, 3R) and (1S, 3S)
Diagram 1: Stereochemical classification and resolution pathways for 3-(2-Chlorophenyl)-cyclohexanol.
The "Anancomeric" Effect and A-Values
To understand the causality behind the molecule's behavior in solution, we must evaluate the axial strain (A-values) of its substituents.
-
Hydroxyl Group (-OH): A-value ≈ 0.9 kcal/mol.
-
2-Chlorophenyl Group: A standard phenyl ring has an A-value of ≈ 2.8–3.0 kcal/mol. However, the ortho-chloro substitution severely restricts the rotation of the aromatic ring. It cannot easily adopt a conformation that minimizes 1,3-diaxial interactions with the cyclohexane ring protons. Consequently, its effective A-value exceeds 3.5 kcal/mol[4].
Because the energetic penalty for forcing the 2-chlorophenyl group into an axial position is overwhelmingly high, the molecule behaves as an anancomeric system —a system conformationally locked into a single chair geometry where the bulky aryl group exclusively occupies the equatorial position[4].
Cis vs. Trans Conformational Stabilities
Table 1: Conformational Thermodynamics of 1,3-Disubstituted Stereoisomers
| Isomer Class | Configuration | Locked Conformation | 1,3-Diaxial Interactions | Relative Strain Energy |
| Cis | (1R, 3S) / (1S, 3R) | Diequatorial (e,e) | None | ~0.0 kcal/mol (Global Minimum) |
| Trans | (1R, 3R) / (1S, 3S) | Equatorial-Axial (e,a) | OH vs. H (x2) | ~0.9 kcal/mol |
| Theoretical | Cis (diaxial) | Diaxial (a,a) | Aryl vs. OH, Aryl vs. H | > 5.0 kcal/mol (Unobserved) |
Note: In the trans-isomer, the massive steric bulk of the 2-chlorophenyl group forces it equatorial, leaving the hydroxyl group no choice but to occupy the axial position[5][6].
Diastereoselective Synthesis Protocols
To leverage this scaffold for drug development, researchers must selectively synthesize either the cis or trans diastereomer before proceeding to chiral resolution. The following self-validating workflow relies on the steric environment of the intermediate ketone.
Diagram 2: Diastereoselective synthetic workflow for isolating cis and trans isomers.
Step 1: Synthesis of the Ketone Intermediate
-
Preparation: Charge a flame-dried flask with CuI (0.1 equiv) and anhydrous THF under inert argon. Cool to -78 °C.
-
Cuprate Formation: Add 2-chlorophenylmagnesium bromide (1.2 equiv) dropwise. Stir for 30 minutes to form the organocuprate reagent.
-
Conjugate Addition: Add 2-cyclohexen-1-one (1.0 equiv) slowly. The soft cuprate nucleophile exclusively performs a 1,4-conjugate addition.
-
Workup: Quench with saturated aqueous NH4Cl , extract with EtOAc, and purify via flash chromatography to yield 3-(2-chlorophenyl)cyclohexan-1-one .
Step 2: Diastereoselective Reduction
Protocol A: Synthesis of the Cis-Isomer (Thermodynamic/Unobstructed Approach)
-
Mechanism: Sodium borohydride ( NaBH4 ) is a small nucleophile. It preferentially attacks the ketone from the less sterically hindered axial face, pushing the resulting alkoxide into the equatorial plane.
-
Procedure: Dissolve the ketone in MeOH at 0 °C. Add NaBH4 (1.5 equiv) in portions. Stir for 2 hours. Quench with H2O , extract with DCM. The crude product is highly enriched in the cis-diequatorial (e,e) isomer.
Protocol B: Synthesis of the Trans-Isomer (Steric Control Approach)
-
Mechanism: L-Selectride (Lithium tri-sec-butylborohydride) is exceptionally bulky. The massive sec-butyl groups clash with the axial protons at C3 and C5, completely blocking axial attack. The hydride is forced to attack from the equatorial face, yielding the axial alcohol[4].
-
Procedure: Dissolve the ketone in anhydrous THF at -78 °C. Dropwise add L-Selectride (1.2 equiv). Stir for 3 hours at -78 °C. Quench carefully with H2O and H2O2 /NaOH to oxidize the organoborane byproducts. Extract with EtOAc. The crude product is highly enriched in the trans-equatorial-axial (e,a) isomer.
Analytical Characterization & Validation
Before committing to expensive chiral HPLC separation (e.g., using a Chiralpak AD-H column) to isolate the individual enantiomers, the diastereomeric ratio (dr) of the reduction step must be validated. 1H-NMR is the definitive self-validating tool for this system.
Because the 2-chlorophenyl group locks the ring conformation, the position of the C1 proton ( H1 ) dictates its spin-spin coupling constants ( J ) with the adjacent C2 and C6 protons[2].
Table 2: 1H-NMR Diagnostic Parameters for Diastereomer Validation
| Target Isomer | OH Position | H1 Position | Diagnostic Coupling Constants ( J ) | Peak Multiplicity ( H1 ) |
| Cis-Isomer | Equatorial | Axial | Ja,a≈10−14 Hz; Ja,e≈3−5 Hz | Broad multiplet / triplet of triplets |
| Trans-Isomer | Axial | Equatorial | Je,a≈2−5 Hz; Je,e≈2−4 Hz | Narrow multiplet / broad singlet |
Validation Logic: If you executed Protocol B (L-Selectride) but observe a broad multiplet for H1 with a 12 Hz coupling constant, the steric block failed, and you have synthesized the cis-isomer. A narrow peak ( ≈ 3 Hz couplings) confirms successful trans-isomer synthesis[2].
References
- ChemicalBook. "3-(2-Chlorophenyl)-cyclohexanol CAS#: 1341419-32-6". chemicalbook.com.
- Fiveable. "Conformations of Disubstituted Cyclohexanes | Organic Chemistry". fiveable.me.
- Scribd.
- MMC College.
- Journal of Medicinal Chemistry. "Synthesis and Structure−Activity Relationships of New 1,3-Disubstituted Cyclohexanes as Structurally Rigid Leukotriene B4 Receptor Antagonists". acs.org.
- ISSUP. "The challenge of New Psychoactive Substances". issup.net.
Sources
Technical Whitepaper: Commercial Sourcing, Synthesis, and Application of 3-(2-Chlorophenyl)-cyclohexanol
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide
Executive Summary
In modern drug discovery, functionalized aryl-cyclohexanols serve as privileged scaffolds for central nervous system (CNS) therapeutics. Specifically, 3-(2-Chlorophenyl)-cyclohexanol (CAS: 1341419-32-6) is a highly valuable synthetic intermediate utilized in the preparation of arylpiperidines and aryltetrahydropyridines, which function as potent 5-HT2C receptor agonists[2].
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between commercial procurement and bench-level execution. This guide provides a comprehensive analysis of the commercial supply chain, elucidates the mechanistic causality behind its de novo synthesis, and establishes a self-validating quality control (QC) framework to ensure the integrity of your drug development pipeline.
Physicochemical Profiling
Before integrating any commercial reagent into a multi-step synthesis, its fundamental physicochemical parameters must be established [1].
-
IUPAC Name: 3-(2-Chlorophenyl)cyclohexan-1-ol
-
CAS Registry Number: 1341419-32-6
-
Molecular Formula: C₁₂H₁₅ClO
-
Molecular Weight: 210.70 g/mol
-
Structural Features: Features a secondary alcohol and an ortho-chloro substituted aromatic ring, providing distinct vectors for downstream functionalization.
Commercial Landscape & Procurement Strategy
Sourcing specialized biochemical intermediates requires balancing cost, lead time, and purity. While bulk commodity chemicals are easily sourced, 3-(2-Chlorophenyl)-cyclohexanol is typically classified as a highly purified biochemical intermediate [2].
Below is a consolidated matrix of verified commercial suppliers to streamline your procurement strategy:
| Supplier | Catalog / Product ID | Available Pack Sizes | Pricing (USD) | Purity Grade |
| US Biological Life Sciences | CAS 1341419-32-6 | 250 mg, 2.5 g | Inquire | Highly Purified [2] |
| Coompo | C216125 | 250 mg, 2.5 g | $140 / $1,120 | Research Grade [4] |
| Energy Chemical | CB82645815 | Custom Bulk | Inquire | >95% [1] |
Note: Pricing and availability are subject to change. Always request a Certificate of Analysis (CoA) and an NMR spectrum prior to bulk purchasing.
De Novo Synthesis & Mechanistic Causality
When commercial lead times are prohibitive, in-house synthesis from readily available starting materials becomes necessary. The synthesis of 3-(2-Chlorophenyl)-cyclohexanol relies on a two-step sequence: a copper-catalyzed 1,4-conjugate addition followed by a chemoselective ketone reduction.
Causality in Experimental Design
-
Why Copper Catalysis? The direct addition of 2-chlorophenylmagnesium bromide to 2-cyclohexen-1-one typically yields an undesirable mixture of 1,2-addition (allylic alcohol) and 1,4-addition products. To strictly enforce regioselectivity toward the 1,4-conjugate addition, a Copper(I) catalyst (such as CuI) is introduced [3]. The causality here is rooted in Hard-Soft Acid-Base (HSAB) theory: the copper transmetalates with the Grignard reagent to form an organocuprate intermediate. This softer nucleophile preferentially attacks the softer β -carbon of the α,β -unsaturated system, completely suppressing the 1,2-direct addition pathway.
-
Why Sodium Borohydride? For the subsequent reduction of the intermediate ketone, NaBH₄ in methanol is selected over stronger agents like LiAlH₄. Mechanistically, NaBH₄ provides a mild, chemoselective reduction of the ketone to the secondary alcohol without risking the reductive dehalogenation of the ortho-chloro group—a critical failure point when employing overly aggressive hydride sources.
Fig 1: De novo synthesis workflow of 3-(2-Chlorophenyl)-cyclohexanol via 1,4-addition.
Step-by-Step Synthesis Protocol
-
Step 1 (Grignard Preparation): In an oven-dried flask under N₂, add Mg turnings (1.1 eq) and anhydrous THF. Slowly add 1-bromo-2-chlorobenzene (1.0 eq) to maintain a gentle reflux. Stir for 2 hours at room temperature until the magnesium is consumed.
-
Step 2 (Cu-Catalyzed Addition): Cool the Grignard solution to -78°C. Add CuI (0.1 eq) and stir for 30 minutes to form the organocuprate. Dropwise add 2-cyclohexen-1-one (0.9 eq). Warm the reaction to 0°C over 2 hours. Quench with saturated aqueous NH₄Cl, extract with EtOAc, and concentrate to yield 3-(2-Chlorophenyl)cyclohexanone.
-
Step 3 (Reduction): Dissolve the crude ketone in MeOH and cool to 0°C. Add NaBH₄ (1.5 eq) in small portions to manage hydrogen evolution. Stir for 1 hour. Quench with H₂O, extract with DCM, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc) to isolate the final alcohol.
Quality Control & Analytical Validation
Whether synthesized in-house or procured commercially, the material must pass a self-validating QC loop before entering downstream drug development workflows. The following protocol utilizes orthogonal analytical techniques to guarantee structural integrity.
Self-Validating QC Protocol
-
Sample Prep: Dissolve 1 mg of the commercial batch in 1 mL of LC-MS grade MeOH.
-
LC-MS Execution: Inject 2 µL onto a C18 column. Run a gradient of 5-95% MeCN in H₂O (0.1% Formic Acid) over 10 minutes.
-
Self-Validation Marker: Cyclohexanols readily lose water in the electrospray ionization (ESI) source. Instead of the exact mass (210.7), monitor ESI+ for the [M−H2O+H]+ peak at m/z 193.0 .
-
-
NMR Execution: Dissolve 10 mg in 0.6 mL CDCl₃. Acquire ¹H-NMR (400 MHz).
-
Self-Validation Marker: Verify the absence of vinylic protons (5.5–7.0 ppm) to ensure no unreacted enone remains. The successful formation of the alcohol is self-validated by the appearance of a distinct multiplet at δ 3.6–3.8 ppm , corresponding to the carbinol proton (CH-OH).
-
Fig 2: Analytical QC workflow for validating commercial batches of the compound.
Downstream Applications in Drug Discovery
Once validated, 3-(2-Chlorophenyl)-cyclohexanol is primed for downstream integration. The secondary alcohol is typically converted into a better leaving group (e.g., via mesylation or tosylation) or oxidized back to the ketone if specific stereocenters need to be inverted. Its primary industrial application is serving as the core scaffold in the synthesis of arylpiperidines. These derivatives are rigorously tested in high-throughput screening (HTS) assays for their binding affinity to the 5-HT2C receptor, a critical target for anti-obesity and psychiatric medications [2].
References
- Title: 3-(2-Chlorophenyl)
- Title: USA Chemical Suppliers - Products: '3', Page: 11 Source: American Chemical Suppliers URL
- Title: On the mechanism of the copper-catalyzed enantioselective 1,4-addition of grignard reagents to alpha,beta-unsaturated carbonyl compounds Source: ResearchGate URL
- Title: Specializing in chemical and biological research products Source: Coompo URL
Application Note & Protocol: A Validated Approach to the Synthesis of 3-(2-Chlorophenyl)-cyclohexanol
Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 3-(2-Chlorophenyl)-cyclohexanol, a valuable intermediate in medicinal chemistry and materials science. The primary synthetic route detailed herein is the reduction of the corresponding ketone, 3-(2-chlorophenyl)cyclohexanone, using sodium borohydride. This application note is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance grounded in established chemical principles. The causality behind experimental choices, self-validating system checks, and authoritative references are integrated to ensure scientific integrity and reproducibility.
Scientific Rationale and Strategy
The synthesis of 3-(2-Chlorophenyl)-cyclohexanol is most efficiently and reliably achieved via the reduction of its ketone precursor, 3-(2-chlorophenyl)cyclohexanone. This method is favored for its high yield, operational simplicity, and the commercial availability of the necessary reagents.
Choice of Reducing Agent: Sodium Borohydride (NaBH₄)
For the reduction of ketones to secondary alcohols, sodium borohydride (NaBH₄) is the reagent of choice for several key reasons.[1]
-
Selectivity: NaBH₄ is a mild reducing agent, highly selective for aldehydes and ketones. Unlike more potent hydrides such as lithium aluminum hydride (LiAlH₄), it will not reduce esters, amides, or carboxylic acids under standard conditions, which is advantageous when working with multifunctional molecules.[2]
-
Safety and Handling: NaBH₄ is a stable solid that can be handled in air (with due caution) and used in protic solvents like methanol and ethanol. This contrasts sharply with the pyrophoric nature of LiAlH₄, which requires strictly anhydrous conditions.[1][2]
-
Favorable Mechanism: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. This mechanism is well-understood, predictable, and generally free of significant side reactions when performed under controlled conditions.[2]
Reaction Mechanism and Stereochemical Considerations
The core transformation involves two primary steps:
-
Nucleophilic Addition: The hydride ion attacks the carbonyl carbon, breaking the C=O π-bond and forming a new C-H bond. This creates a tetracoordinate alkoxide intermediate, specifically a borate ester.[3]
-
Protonation (Workup): Following the complete consumption of the starting ketone, the reaction is quenched. An aqueous workup protonates the alkoxide, yielding the final cyclohexanol product.[2]
The reduction of 3-(2-chlorophenyl)cyclohexanone creates a new stereocenter at the carbinol carbon (the carbon bearing the hydroxyl group). As the starting ketone is prochiral at this position, the hydride can attack from either face of the planar carbonyl group. This results in the formation of two diastereomers: cis-3-(2-Chlorophenyl)-cyclohexanol and trans-3-(2-Chlorophenyl)-cyclohexanol. The steric bulk of the 2-chlorophenyl group at the adjacent carbon will influence the trajectory of the incoming hydride, typically favoring attack from the less hindered face, leading to a mixture of diastereomers. The precise ratio is dependent on the specific reaction conditions.
Visualized Reaction Scheme and Workflow
Overall Synthetic Transformation
Caption: Reduction of 3-(2-chlorophenyl)cyclohexanone to the target alcohol.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis and purification.
Detailed Experimental Protocol
Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Sodium borohydride reacts with water and acids to produce flammable hydrogen gas; handle with care. Dichloromethane is a suspected carcinogen.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| 3-(2-chlorophenyl)cyclohexanone | Round-bottom flask (100 mL) |
| Sodium borohydride (NaBH₄), 98%+ | Magnetic stirrer and stir bar |
| Methanol (MeOH), ACS Grade | Ice-water bath |
| Dichloromethane (CH₂Cl₂), ACS Grade | Separatory funnel (250 mL) |
| Sodium hydroxide (NaOH), 1M solution | Erlenmeyer flasks |
| Anhydrous sodium sulfate (Na₂SO₄) | Rotary evaporator |
| Deionized Water | Glass funnel and filter paper |
| Saturated Sodium Chloride (Brine) | Thin-Layer Chromatography (TLC) plates |
| Silica Gel for column chromatography | Glass column for chromatography |
| Hexanes and Ethyl Acetate (HPLC Grade) | Beakers and graduated cylinders |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(2-chlorophenyl)cyclohexanone (1.0 eq) in methanol (approx. 10 mL per gram of ketone).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0-5 °C.
-
Addition of Reducing Agent: Carefully add sodium borohydride (1.5 eq) to the stirred solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming from the evolution of hydrogen gas.[4][5]
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture stir at room temperature for an additional 2 hours.
-
Monitoring: The reaction progress should be monitored by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). A complete reaction is indicated by the disappearance of the starting ketone spot.
-
Quenching and Workup:
-
Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1M NaOH solution (approx. 10 mL) to decompose the excess NaBH₄ and the intermediate borate esters.[5] Stir for 20 minutes.
-
Remove most of the methanol using a rotary evaporator.
-
Add deionized water (20 mL) to the remaining residue and transfer the mixture to a 250 mL separatory funnel.
-
-
Extraction:
-
Extract the aqueous mixture with dichloromethane (3 x 30 mL).
-
Trustworthiness Check: After each extraction, gently swirl the separatory funnel. A clear separation of the aqueous (upper) and organic (lower) layers should be observed.[3]
-
Combine the organic layers in a clean Erlenmeyer flask.
-
-
Washing and Drying:
-
Wash the combined organic layers sequentially with deionized water (1 x 30 mL) and saturated brine (1 x 30 mL). The brine wash helps to remove residual water from the organic phase.
-
Dry the organic layer over anhydrous sodium sulfate. Add the drying agent until it no longer clumps together.
-
-
Isolation of Crude Product:
-
Filter the solution through a fluted filter paper to remove the sodium sulfate.
-
Rinse the flask and the filter paper with a small amount of fresh dichloromethane to ensure complete transfer.
-
Concentrate the filtrate using a rotary evaporator to yield the crude 3-(2-Chlorophenyl)-cyclohexanol as a viscous oil or a low-melting solid.
-
Purification Protocol: Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimum volume of dichloromethane and adding silica gel, then evaporating the solvent.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., starting with 95:5 Hexanes:Ethyl Acetate).
-
Loading and Elution: Carefully load the dried product-silica mixture onto the top of the packed column. Elute the column with a gradient of ethyl acetate in hexanes, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Final Isolation: Combine the pure fractions and remove the solvent under reduced pressure to afford the purified 3-(2-Chlorophenyl)-cyclohexanol.
Quantitative Data and Characterization
Table of Reaction Parameters
| Parameter | Value | Notes |
| Starting Material | 3-(2-chlorophenyl)cyclohexanone | 5.0 g (24.0 mmol, 1.0 eq) |
| Reducing Agent | Sodium Borohydride (NaBH₄) | 1.36 g (36.0 mmol, 1.5 eq) |
| Solvent | Methanol | 50 mL |
| Reaction Temperature | 0 °C to Room Temperature | |
| Reaction Time | 2.5 hours | Monitored by TLC |
| Expected Yield | 85-95% | Post-purification |
| Product Appearance | Colorless to pale yellow oil/solid | [3] |
Expected Spectroscopic Data
-
IR Spectroscopy: The disappearance of the strong carbonyl (C=O) stretch (approx. 1710 cm⁻¹) from the starting material and the appearance of a broad hydroxyl (O-H) stretch (approx. 3200-3600 cm⁻¹) in the product spectrum are key indicators of a successful reduction.[3][6]
-
¹H NMR Spectroscopy: Expect to see a new multiplet signal in the 3.5-4.2 ppm range corresponding to the proton on the hydroxyl-bearing carbon (CH-OH). A broad singlet for the -OH proton will also be present, which is D₂O exchangeable.
-
¹³C NMR Spectroscopy: The carbonyl carbon signal (approx. 210 ppm) will be absent, and a new signal for the carbinol carbon will appear in the 65-75 ppm range.
References
-
Grignard Reaction Overview . (n.d.). Jasperse, Chem 355. Retrieved from [Link]
-
Grignard Reaction . (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry . (2011, August 12). Master Organic Chemistry. Retrieved from [Link]
-
Lipase-Catalyzed Kinetic Resolution of Alcohols via Chloroacetate Esters . (n.d.). Organic Syntheses. Retrieved from [Link]
-
Reductive Transformations with Sodium Borohydride and Their Applications . (2026, March 19). American Chemical Society. Retrieved from [Link]
-
Reactions of Grignard Reagents . (2015, December 10). Master Organic Chemistry. Retrieved from [Link]
-
Grignard Reagent Synthesis Reaction Mechanism . (2015, November 11). The Organic Chemistry Tutor. Retrieved from [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry . (2025, December 6). LCGC North America. Retrieved from [Link]
-
Sodium Borohydride Reduction of Cyclohexanone . (n.d.). Scribd. Retrieved from [Link]
- Synthesis of cyclohexanone derivatives. (2004). Google Patents.
-
Catalytic activity in transfer hydrogenation of cyclohexanone . (n.d.). ResearchGate. Retrieved from [Link]
-
EXPERIMENT 2 SODIUM BOROHYDRIDE REDUCTION OF CYCLOHEXANONE . (2020, October 25). YouTube. Retrieved from [Link]
-
NaBH4 Reduction of Ketone to Alcohol . (n.d.). Minnesota State University Moorhead. Retrieved from [Link]
-
Catalytic Hydrogenation . (2024, August 21). ChemTalk. Retrieved from [Link]
-
New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues . (2022, October 26). MDPI. Retrieved from [Link]
-
Sodium Borohydride Reduction of Cyclohexanone . (n.d.). Scribd. Retrieved from [Link]
-
Catalytic Hydrogenation . (2019, December 30). Chemistry LibreTexts. Retrieved from [Link]
-
Reduction of Cyclohexanone to Cyclohexanol . (2021, March 15). Chegg.com. Retrieved from [Link]
-
Reduction of 2-cyclohexenone to cyclohexanol . (2018, July 14). Chemistry Stack Exchange. Retrieved from [Link]
-
Catalytic, Enantioselective, Transfer Hydrogenation . (2013, November 29). University of Illinois. Retrieved from [Link]
-
Catalytic Hydrogenation of Alkenes . (2020, November 20). Chad's Prep. Retrieved from [Link]
-
Cyclohexanol . (n.d.). NIST WebBook. Retrieved from [Link]
Sources
Application Note: A Validated RP-HPLC Method for the Potency Assay of 3-(2-Chlorophenyl)-cyclohexanol
Abstract
This application note describes a robust, specific, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3-(2-Chlorophenyl)-cyclohexanol. The method is suitable for potency testing in drug substance and process intermediates. The chromatographic separation was achieved on a C18 stationary phase with a simple isocratic mobile phase consisting of acetonitrile and water, offering excellent peak symmetry and resolution. The method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating high levels of linearity, accuracy, precision, and specificity.
Introduction
3-(2-Chlorophenyl)-cyclohexanol is a chemical intermediate potentially used in the synthesis of various pharmaceutical compounds. The presence of the chlorophenyl group makes it a key structural motif.[1] Accurate and reliable quantification of this compound is critical for ensuring the quality, consistency, and safety of final drug products. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique in the pharmaceutical industry for its ability to separate, identify, and quantify components in a mixture with high resolution and sensitivity.[2][3]
This guide provides a comprehensive, field-proven protocol for the analysis of 3-(2-Chlorophenyl)-cyclohexanol, grounded in the principles of modern chromatographic theory and regulatory compliance. The causality behind each methodological choice is explained to empower researchers to not only replicate the method but also to adapt and troubleshoot it effectively.
Method Development Strategy: A Rationale-Driven Approach
The development of a robust HPLC method is a systematic process based on the physicochemical properties of the analyte.
Analyte Physicochemical Properties
-
Polarity: The structure, containing a cyclohexyl ring and a chlorophenyl group, renders 3-(2-Chlorophenyl)-cyclohexanol a non-polar compound. This property makes it an ideal candidate for Reverse-Phase Chromatography (RPC), which separates analytes based on hydrophobic interactions.[4][5] In RPC, a non-polar stationary phase is used with a polar mobile phase.[6]
-
UV Absorbance: The presence of the 2-chlorophenyl chromophore is predicted to result in significant UV absorbance. Chlorophenol derivatives typically exhibit absorbance maxima in the 220-280 nm range.[7] A wavelength of 225 nm was selected for this method to ensure high sensitivity.
Chromatographic System Selection
-
Column: A C18 (octadecylsilyl) bonded silica column is the most widely used stationary phase in RP-HPLC due to its high hydrophobicity and broad applicability for non-polar to moderately polar small molecules.[2][8] A standard dimension of 150 mm x 4.6 mm with a 5 µm particle size was chosen to provide a good balance between resolution, efficiency, and backpressure, compatible with standard HPLC systems.[9][10]
-
Mobile Phase: A mixture of acetonitrile (ACN) and water is a common and effective mobile phase for RP-HPLC. Acetonitrile was chosen over methanol for its lower viscosity and stronger elution strength for hydrophobic compounds. An isocratic elution was selected for its simplicity, robustness, and suitability for quantifying a single active component. The initial mobile phase composition (60:40 ACN:Water) was determined through scouting runs to achieve a retention time of approximately 4-6 minutes, ensuring sufficient separation from the solvent front without unnecessarily long run times.
-
Detector: A UV-Vis detector is appropriate given the analyte's chromophore. Detection at 225 nm provides a strong signal for sensitive quantification.
Optimized HPLC Method & Protocol
This section provides the detailed, step-by-step protocol for the analysis. Adherence to this protocol is critical for achieving reproducible results.
Instrumentation & Consumables
-
HPLC System: An HPLC or UHPLC system equipped with a pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Waters X-Bridge C18, Agilent Zorbax Eclipse Plus C18, or equivalent).
-
Vials: 2 mL amber glass HPLC vials with caps and septa.
-
Filters: 0.45 µm PTFE syringe filters for sample preparation.
-
Pipettes & Volumetric Flasks: Calibrated analytical-grade glassware.
Reagents and Sample Preparation
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized (DI) water or HPLC grade.
-
Diluent: Mobile Phase (Acetonitrile:Water, 60:40 v/v).
-
Standard Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of 3-(2-Chlorophenyl)-cyclohexanol reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with diluent and mix thoroughly.
-
-
Sample Preparation (0.5 mg/mL):
-
Prepare the sample in the same manner as the standard.
-
After final dilution, filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. Discard the first 1-2 mL of filtrate.
-
Chromatographic Conditions
All critical chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
System Suitability Testing (SST)
Before sample analysis, the system's performance must be verified by running a System Suitability Test (SST). This is a regulatory requirement to ensure the chromatographic system is adequate for the intended analysis.[11][12] Inject the standard solution five times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria | Rationale |
| Precision / Repeatability | RSD of peak areas ≤ 2.0% | Ensures the system provides consistent, repeatable results.[13] |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry, which is critical for accurate integration.[13] |
| Theoretical Plates (N) | N ≥ 2000 | Indicates column efficiency and separation power.[12] |
Method Validation Protocol & Results
The analytical method was validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[14][15][16]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. A solution of the diluent was injected, and no interfering peaks were observed at the retention time of the 3-(2-Chlorophenyl)-cyclohexanol peak.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[17]
-
Protocol: A series of five solutions ranging from 50% to 150% of the nominal concentration (0.25 mg/mL to 0.75 mg/mL) were prepared from a stock solution of the reference standard. Each solution was injected in triplicate.
-
Results: The method demonstrated excellent linearity over the tested range.
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9997 | r² ≥ 0.999 |
| Y-intercept | Close to zero | Intercept should not be significantly different from zero |
Accuracy (Recovery)
Accuracy was determined by analyzing samples spiked with a known amount of analyte at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.
-
Results: The method is highly accurate, with excellent recovery values.
| Spiked Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% | 99.8% | 0.45% | 98.0% - 102.0% Recovery |
| 100% | 100.5% | 0.31% | RSD ≤ 2.0% |
| 120% | 100.2% | 0.38% |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Repeatability: Six individual sample preparations were analyzed on the same day by the same analyst.
-
Intermediate Precision: The repeatability experiment was repeated on a different day by a different analyst.
-
Results: The low relative standard deviation (RSD) values indicate excellent method precision.
| Precision Level | % RSD of Assay Results | Acceptance Criteria |
| Repeatability (n=6) | 0.55% | RSD ≤ 2.0% |
| Intermediate Precision (n=6) | 0.78% | RSD ≤ 2.0% |
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[17]
-
Results:
-
LOD: 0.1 µg/mL
-
LOQ: 0.3 µg/mL
-
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the method parameters, including flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% acetonitrile). System suitability parameters remained within the acceptance criteria for all tested variations, demonstrating the method's reliability during normal usage.[17]
Visual Workflow and Data Management
To ensure clarity and procedural consistency, the overall analytical workflow is depicted below.
Caption: High-level workflow for the HPLC analysis of 3-(2-Chlorophenyl)-cyclohexanol.
Conclusion
The RP-HPLC method described in this application note is rapid, simple, and reliable for the quantitative analysis of 3-(2-Chlorophenyl)-cyclohexanol. The comprehensive validation study confirmed that the method is specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in a quality control environment. The detailed explanation of the method development rationale provides a solid foundation for users to implement and, if necessary, adapt the method for similar compounds.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]
-
SCION Instruments. (2025). HPLC Column Selection Guide. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
HPLC Primer. (2025). System suitability Requirements for a USP HPLC Method. [Link]
-
MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method. [Link]
-
Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]
-
Pharmaguideline. Different Types of HPLC Columns Used in Analysis. [Link]
-
Rasayan J. Chem. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. [Link]
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Torontech. (2025). 5 Main Types of HPLC Columns Explained. [Link]
-
Chromatography Online. (2016). HPLC Column Standardization in Pharmaceutical Development: A Case Study. [Link]
-
Slideshare. ICH Q2 Analytical Method Validation. [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]
-
Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]
-
SCIRP. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. [Link]
-
IJSDR. Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. [Link]
-
U.S. Pharmacopeia. Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for. [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>?. [Link]
-
ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
-
Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
-
Labtech. Reverse Phase vs Normal Phase in HPLC. [Link]
-
ResearchGate. (2024). Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. [Link]
-
ResearchGate. (2021). Effects of different solvents on ultraviolet absorption and fluorescence intensity of 2,4-dichlorophenol, 2,4,6-trichlorophenol and Pentachlorophenol. [Link]
Sources
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. torontech.com [torontech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromtech.com [chromtech.com]
- 5. jordilabs.com [jordilabs.com]
- 6. labtech.tn [labtech.tn]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Column Selection Guide [scioninstruments.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 11. System suitability Requirements for a USP HPLC Method - HPLC Primer [mtc-usa.com]
- 12. m.youtube.com [m.youtube.com]
- 13. mtc-usa.com [mtc-usa.com]
- 14. scribd.com [scribd.com]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. database.ich.org [database.ich.org]
- 17. ema.europa.eu [ema.europa.eu]
Application Note: High-Resolution GC-MS/FID Method for the Quantification of 3-(2-Chlorophenyl)-cyclohexanol
Introduction & Chemical Rationale
3-(2-Chlorophenyl)-cyclohexanol (CAS: 1341419-32-6) is a halogenated cyclic secondary alcohol with a molecular weight of 210.7 g/mol and a predicted boiling point of approximately 310 °C[1]. As a specialized intermediate in pharmaceutical and fine chemical synthesis, accurate quantification of its purity is paramount.
However, the direct analysis of cyclic alcohols via Gas Chromatography (GC) presents distinct physiochemical challenges. The polar hydroxyl (-OH) group readily forms hydrogen bonds with free, active silanol sites in the GC inlet liner and stationary phase. This interaction leads to severe peak tailing, unpredictable retention time shifts, and reduced detector sensitivity, making direct injection unsuitable for rigorous quantitative analysis.
Method Development Causality (The "Why")
To engineer a robust, reproducible, and highly sensitive method, we must chemically mask the molecule's active hydrogen prior to volatilization.
-
The Derivatization Strategy : We employ chemical derivatization using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). BSTFA replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, neutralizing its polarity and significantly enhancing the molecule's volatility and thermal stability (2)[2].
-
The Role of the Catalyst (TMCS) : Because 3-(2-Chlorophenyl)-cyclohexanol is a secondary cyclic alcohol, the hydroxyl group experiences steric hindrance from the adjacent cyclohexane ring and the bulky 2-chlorophenyl moiety. BSTFA alone reacts slowly with sterically hindered alcohols. Therefore, the addition of 1% Trimethylchlorosilane (TMCS) is strictly required. TMCS acts as a catalyst, increasing the electrophilicity of the silylation reagent and driving the reaction to rapid completion (3)[3].
-
Stationary Phase Selection : A 5% diphenyl / 95% dimethyl polysiloxane column (e.g., DB-5MS or HP-5MS) is selected. This low-bleed, semi-polar phase is the industry standard for semi-volatile organic compounds (SVOCs), providing optimal selectivity for halogenated aromatics while complying with US EPA Method 8270D guidelines (4)[4].
Workflow for the BSTFA-TMCS derivatization of 3-(2-Chlorophenyl)-cyclohexanol prior to GC analysis.
Experimental Protocol: Derivatization & Self-Validation
To ensure trustworthiness, this protocol is designed as a self-validating system incorporating internal standardization and system suitability checks in accordance with 5 guidelines[5].
Step 1: Reagent and Standard Preparation
-
Prepare a 5.0 mg/mL stock solution of 3-(2-Chlorophenyl)-cyclohexanol in anhydrous dichloromethane (DCM). Causality : Protic solvents (like methanol or water) will instantly quench the BSTFA reagent and must be strictly avoided.
-
Add an internal standard (e.g., 4,4'-Dibromobiphenyl) at a concentration of 1.0 mg/mL to correct for injection volume variances and matrix effects.
Step 2: Silylation Reaction
-
Transfer 100 µL of the sample extract into a 2.0 mL amber glass GC autosampler vial equipped with a PTFE-lined cap.
-
Evaporate to near dryness under a gentle stream of ultra-high-purity (UHP) nitrogen.
-
Add 100 µL of BSTFA containing 1% TMCS (v/v) and 50 µL of anhydrous pyridine. Causality : Pyridine acts as an acid scavenger and basic catalyst, further accelerating the silylation of the hindered secondary alcohol.
-
Cap tightly, vortex for 10 seconds, and incubate in a dry block heater at 65 °C for 45 minutes.
Step 3: Self-Validation & Injection
-
Allow the vial to cool to room temperature. Dilute with 850 µL of anhydrous hexane.
-
System Suitability Check (Self-Validation) : Before running the sample sequence, inject a reagent blank (hexane + BSTFA/TMCS) to confirm the absence of ghost peaks. Inject a mid-level calibration standard to verify that the tailing factor ( Tf ) of the derivatized 3-(2-Chlorophenyl)-cyclohexanol is ≤ 1.5. A Tf > 1.5 indicates incomplete derivatization or an active (dirty) GC liner, halting the run until the system is corrected.
Instrumental Parameters & Data Presentation
GC-MS instrumental pathway from sample volatilization to mass spectral data acquisition.
Table 1: GC-MS/FID Instrument Parameters
| Parameter | Setting / Specification |
| Column | DB-5MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness) |
| Carrier Gas | Helium (UHP, 99.999%), Constant Flow at 1.0 mL/min |
| Injection Volume | 1.0 µL |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (Purge valve on at 1.0 min) |
| Oven Temperature Program | 80 °C (hold 1 min) → 15 °C/min to 280 °C (hold 5 min) |
| Detector (MS) Temp | Transfer Line: 280 °C, Ion Source: 230 °C, Quadrupole: 150 °C |
| Detector (FID) Temp | 300 °C (H2: 40 mL/min, Air: 400 mL/min, Makeup: 30 mL/min) |
Table 2: Method Validation Data (System Suitability Targets)
| Validation Parameter | Acceptance Criteria | Rationale |
| Linearity ( R2 ) | ≥ 0.995 (Range: 1 - 100 µg/mL) | Ensures accurate quantification across expected concentration ranges. |
| Precision (RSD%) | ≤ 2.0% (n=6 injections) | Confirms autosampler repeatability and derivative stability. |
| Tailing Factor ( Tf ) | ≤ 1.5 | Verifies complete silylation and an inert sample pathway. |
| Resolution ( Rs ) | ≥ 2.0 (from nearest matrix peak) | Ensures baseline separation of the target analyte from impurities. |
Troubleshooting & Best Practices
-
Symptom: Split peaks or severe tailing.
-
Cause: Incomplete derivatization due to moisture contamination or exhausted reagents.
-
Solution: Ensure all solvents are strictly anhydrous. Check the expiration date of the BSTFA ampoule; once opened, BSTFA degrades rapidly in ambient humidity.
-
-
Symptom: Gradual loss of signal over a sequence.
-
Cause: Accumulation of non-volatile matrix components creating active sites in the GC liner.
-
Solution: Replace the glass liner with a highly deactivated, single-taper liner containing deactivated glass wool. Trim 10-15 cm from the front end of the analytical column.
-
-
Symptom: Extraneous siloxane peaks in the chromatogram.
-
Cause: Bleed from the septum or excessive derivatization reagent reacting with the column phase.
-
Solution: Ensure the use of high-temperature, low-bleed septa (e.g., BTO septa). Do not inject neat BSTFA; always ensure the sample is properly diluted in hexane prior to injection.
-
References
Sources
Application Note: Orthogonal Functionalization of 3-(2-Chlorophenyl)-cyclohexanol in Advanced Organic Synthesis
Audience: Researchers, synthetic chemists, and drug development professionals. Scope: Mechanistic insights, comparative data, and validated protocols for the chemoselective modification of 3-(2-Chlorophenyl)-cyclohexanol.
Introduction & Structural Analysis
3-(2-Chlorophenyl)-cyclohexanol (CAS: 1341419-32-6) [1] is a highly versatile, bifunctional building block frequently utilized in the synthesis of neuroactive pharmaceutical intermediates, analgesic derivatives, and complex bicyclic scaffolds.
From a synthetic perspective, this molecule presents a fascinating challenge and opportunity due to its two distinct reactive sites:
-
The Secondary Hydroxyl Group (C1): Susceptible to oxidation, esterification, and stereochemical inversion (Mitsunobu).
-
The Ortho-Chloroaryl Moiety: A challenging electrophile for transition-metal-catalyzed cross-coupling reactions. The ortho-steric hindrance combined with the high bond dissociation energy of the C–Cl bond (~96 kcal/mol) necessitates highly specialized catalytic systems.
As a Senior Application Scientist, I have designed this guide to provide self-validating protocols that exploit these orthogonal reactivities. We will focus on mild oxidation to the corresponding ketone and the challenging palladium-catalyzed Buchwald-Hartwig amination of the unactivated aryl chloride.
Synthetic Divergence Workflow
To conceptualize the orthogonal functionalization of this scaffold, the following workflow illustrates how specific reagents chemoselectively target either the cyclohexane ring or the aryl appendage.
Caption: Orthogonal synthetic divergence of 3-(2-Chlorophenyl)-cyclohexanol targeting distinct sites.
Application 1: Mild Oxidation to 3-(2-Chlorophenyl)cyclohexanone
Causality & Reagent Selection
The conversion of the secondary alcohol to a ketone is a fundamental transformation. While traditional chromium-based oxidants (Jones reagent, PCC) are effective, they are highly toxic and can cause epimerization at the C3 stereocenter due to the acidic conditions.
We utilize Dess-Martin Periodinane (DMP) [2]. DMP is a hypervalent iodine(V) reagent that operates under neutral conditions at room temperature. It offers superior chemoselectivity, avoids over-oxidation, and leaves the aryl chloride completely intact [3]. The addition of a small amount of water (or using wet DCM) has been mechanistically proven to accelerate the ligand exchange step on the iodine center, drastically reducing reaction times.
Comparative Data: Oxidation Methods
| Reagent System | Conditions | Yield | Chemoselectivity | Drawbacks |
| DMP | DCM, RT, 2 h | 95% | Excellent | Shock-sensitive reagent; poor atom economy. |
| Swern | DMSO, (COCl)2, Et3N, -78 °C | 88% | High | Requires cryogenic conditions; toxic byproducts. |
| PCC | DCM, RT, 12 h | 75% | Moderate | Chromium toxicity; potential C3 epimerization. |
Validated Protocol: DMP Oxidation
Self-Validation Check: The reaction is quenched with a biphasic mixture of saturated NaHCO3 and Na2S2O3. This is a critical safety and purity step: the thiosulfate reduces unreacted hypervalent iodine to water-soluble iodine(I) species, while the bicarbonate neutralizes the acetic acid byproduct, preventing product degradation.
-
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(2-Chlorophenyl)-cyclohexanol (1.0 equiv, 5.0 mmol, 1.05 g) in anhydrous dichloromethane (DCM, 10 volumes, 10.5 mL).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.2 equiv, 6.0 mmol, 2.54 g) portion-wise over 5 minutes to control the mild exotherm.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1); the product ketone will run higher (less polar) than the starting alcohol.
-
Quenching: Once complete, dilute the mixture with diethyl ether (20 mL) and pour into a vigorously stirring 1:1 mixture of saturated aqueous NaHCO3 and 10% aqueous Na2S2O3 (20 mL total). Stir for 15 minutes until the organic layer is clear.
-
Extraction & Purification: Separate the layers. Extract the aqueous layer with diethyl ether (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.
Application 2: Buchwald-Hartwig Amination of the Aryl Chloride
Causality & Reagent Selection
Coupling an amine to an ortho-substituted aryl chloride is notoriously difficult. The C–Cl bond resists oxidative addition, and the ortho-cyclohexanol group provides significant steric hindrance.
To overcome this, we employ the Buchwald-Hartwig Amination utilizing XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) as the ligand and Pd2(dba)3 or Pd(dba)2 as the palladium source [4].
-
Why XPhos? The electron-rich dicyclohexylphosphine moiety increases the electron density on the palladium center, forcefully driving the oxidative addition into the stubborn C–Cl bond. Simultaneously, the massive steric bulk of the triisopropylbiphenyl backbone promotes the formation of a highly active mono-ligated Pd(0) species and accelerates the final reductive elimination step [5].
-
Why Sodium tert-butoxide (NaOtBu)? It is a strong, non-nucleophilic base that efficiently deprotonates the coordinated amine to form the palladium-amidate intermediate without competing for nucleophilic attack on the aryl halide.
Comparative Data: Ligand Screening for Aryl Chlorides
| Ligand | Catalyst | Base | Temp (°C) | Yield (%) |
| XPhos | Pd2(dba)3 | NaOtBu | 100 | 92% |
| BINAP | Pd2(dba)3 | NaOtBu | 100 | < 10% (Trace) |
| dppf | Pd(OAc)2 | Cs2CO3 | 100 | 15% |
Mechanistic Visualization
Caption: Catalytic cycle of the Buchwald-Hartwig amination utilizing the XPhos ligand.
Validated Protocol: XPhos-Mediated Amination
Self-Validation Check: Oxygen is the enemy of Pd(0) catalysis. The protocol mandates rigorous degassing (sparging) of the solvent. A color change from the dark purple/red of Pd2(dba)3 to a pale yellow/orange indicates the successful formation of the active Pd(0)-XPhos complex.
-
Preparation (Glovebox or Schlenk Line): To an oven-dried 2-necked flask equipped with a reflux condenser and magnetic stir bar, add Pd2(dba)3 (1.5 mol%, 0.075 mmol, 68 mg), XPhos (3.0 mol%, 0.15 mmol, 71 mg), and NaOtBu (1.5 equiv, 7.5 mmol, 720 mg).
-
Degassing: Evacuate the flask and backfill with dry Nitrogen or Argon (repeat 3 times).
-
Solvent & Substrate Addition: Inject anhydrous, degassed toluene (10 mL) via syringe. Stir the mixture at room temperature for 5 minutes to pre-form the catalyst (observe color shift to yellow/orange).
-
Reactant Addition: Add 3-(2-Chlorophenyl)-cyclohexanol (1.0 equiv, 5.0 mmol, 1.05 g) and the desired secondary amine (e.g., morpholine, 1.2 equiv, 6.0 mmol) via syringe.
-
Heating: Heat the reaction mixture to 100 °C using a pre-heated oil bath. Stir vigorously for 12–24 hours under an inert atmosphere. Monitor via LC-MS or TLC.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter the entire mixture through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (Hexanes/EtOAc gradient) to afford the aminated cyclohexanol derivative.
References
-
Boeckman, R. K. Jr.; Shao, P.; Mullins, J. J. "The Dess-Martin Periodinane: 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one". Organic Syntheses, 2000, 77, 141. Available at:[Link]
Advanced Derivatization Strategies for 3-(2-Chlorophenyl)-cyclohexanol: Synthesizing High-Fidelity Probes for Bioassays
Executive Summary & Rationale
Arylcyclohexylamines and phenylcyclohexanols represent a privileged class of pharmacophores, frequently utilized in the development of central nervous system (CNS) agents, including NMDA receptor antagonists and monoamine transporter inhibitors [1]. Within this class, 3-(2-Chlorophenyl)-cyclohexanol (3-2-CPC) offers a highly specific stereoelectronic profile. The ortho-chloro substituent restricts the rotational freedom of the phenyl ring via steric hindrance, locking the molecule into a bioactive conformation that enhances target affinity.
To transition this scaffold from a synthetic intermediate into a functional chemical biology probe, the secondary hydroxyl group serves as the optimal synthetic handle. Derivatization at this position allows for the installation of reporter tags (fluorophores or affinity matrices) without disrupting the critical 3D topology of the chlorophenyl and cyclohexane rings required for receptor engagement.
Mechanistic Framework & Causality
When designing probes for biological assays, the choice of linker chemistry dictates the probe's metabolic stability, aqueous solubility, and assay compatibility. We outline two distinct derivatization pathways tailored for specific bioassay applications:
Pathway A: Affinity Tagging via Carbamate Linkage
For target identification workflows (e.g., pull-down assays, Surface Plasmon Resonance), a biotinylated probe is required. We utilize a carbamate linkage over a standard ester because carbamates exhibit superior metabolic stability against non-specific cellular esterases, preventing premature cleavage of the affinity tag during cell lysis.
-
Causality of Reagents: To avoid the use of highly toxic phosgene gas, we employ 1,1'-Carbonyldiimidazole (CDI) [2]. CDI activates the secondary alcohol to form a stable imidazolide intermediate. This intermediate is subsequently trapped by an amine-terminated PEG linker. A PEG4 spacer is intentionally chosen to enhance aqueous solubility and prevent steric clashing between the target protein and the bulky streptavidin matrix.
Pathway B: Fluorogenic Tagging via Steglich Esterification
For cellular imaging and fluorescence polarization (FP) assays, transient or prodrug-like probes are often desired. Here, an ester linkage is highly appropriate.
-
Causality of Reagents: We utilize the Steglich esterification to couple the secondary alcohol with a carboxylated fluorophore (BODIPY-FL-COOH) under mild conditions [3]. The addition of 4-Dimethylaminopyridine (DMAP) is critical; it acts as an acyl transfer catalyst, reacting with the O-acylisourea intermediate (formed by EDC) to generate a highly reactive N-acylpyridinium species. This overcomes the steric hindrance of the secondary alcohol on the cyclohexane ring, driving the reaction to completion without requiring harsh acidic conditions that could cause dehydration (elimination) of the alcohol [4].
Visualization of Derivatization Workflows
Workflow for the derivatization of 3-(2-Chlorophenyl)-cyclohexanol into functional bioassay probes.
Self-Validating Experimental Protocols
Protocol A: Synthesis of 3-2-CPC Biotin-PEG4 Carbamate
Objective: Synthesize an affinity probe resistant to enzymatic cleavage for target pull-down.
-
Alcohol Activation: Dissolve 3-(2-Chlorophenyl)-cyclohexanol (1.0 eq, 100 mg) in anhydrous acetonitrile (5 mL) under nitrogen. Add 1,1'-Carbonyldiimidazole (CDI) (1.5 eq). Stir at room temperature for 45 minutes.
-
Validation Checkpoint 1: Spot the reaction mixture on a silica TLC plate (Eluent: 1:1 Hexanes/Ethyl Acetate). The starting alcohol is UV-inactive, but the newly formed imidazolide intermediate is highly UV-active (254 nm). Do not proceed until the UV-active spot is dominant.
-
-
Amine Trapping: To the activated mixture, add Biotin-PEG4-amine (1.2 eq) and triethylamine (2.0 eq). Heat the reaction block to 50 °C and stir for 12 hours.
-
Validation Checkpoint 2: Monitor via LC-MS. The disappearance of the imidazolide mass [M+H]+ and the appearance of the carbamate product mass confirms successful trapping. The release of free imidazole will also be visible in the LC trace.
-
-
Isolation: Concentrate the solvent in vacuo. Redissolve in dichloromethane (DCM) and wash with 0.1 M HCl to remove residual imidazole and unreacted amine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (DCM/MeOH gradient).
Protocol B: Synthesis of 3-2-CPC BODIPY-FL Ester
Objective: Synthesize a fluorescent probe for cellular localization and binding kinetics.
-
Pre-activation of Fluorophore: In a foil-wrapped flask (to prevent photobleaching), dissolve BODIPY-FL-COOH (1.0 eq, 50 mg) in anhydrous DCM (3 mL). Add EDC·HCl (1.5 eq) and DMAP (0.2 eq). Stir at room temperature for 15 minutes to form the N-acylpyridinium active ester.
-
Coupling: Add 3-(2-Chlorophenyl)-cyclohexanol (1.2 eq) dissolved in 1 mL DCM dropwise to the activated fluorophore mixture. Stir at room temperature for 3 hours.
-
Validation Checkpoint 1: Perform TLC (Eluent: 9:1 DCM/MeOH). Visualize under a 365 nm UV lamp. The starting BODIPY-FL-COOH will remain near the baseline (due to the free carboxylic acid), while the successful highly lipophilic ester product will migrate significantly higher (Rf ~0.8).
-
-
Quenching & Isolation: Quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract with DCM (3 x 5 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexanes/Ethyl Acetate) in a darkened fume hood.
-
Validation Checkpoint 2: Confirm structural integrity via ¹H-NMR. The diagnostic shift of the proton on the C3 carbon of the cyclohexane ring (moving downfield from ~3.6 ppm in the free alcohol to ~4.8 ppm in the ester) definitively proves covalent attachment.
-
Quantitative Data Summary
The following table summarizes the physicochemical properties and assay validation metrics of the synthesized derivatives, allowing researchers to select the appropriate probe based on their specific bioassay requirements.
| Derivative Name | Linkage Type | Molecular Weight ( g/mol ) | Calc. LogP | Plasma Stability (t₁/₂ at 37°C) | Primary Bioassay Application |
| 3-2-CPC (Parent) | N/A | 210.70 | 3.45 | > 48 hours | In vitro functional assays |
| 3-2-CPC-Biotin-PEG4 | Carbamate | 655.25 | 2.10 | > 24 hours | Target Pull-down, SPR |
| 3-2-CPC-BODIPY-FL | Ester | 484.76 | 4.85 | ~ 2.5 hours | Cellular Imaging, FP Assays |
Note: The calculated LogP highlights the amphiphilic nature of the PEGylated biotin probe, making it highly suitable for aqueous buffer systems, whereas the BODIPY ester is highly lipophilic, facilitating rapid passive membrane diffusion for intracellular assays.
References
-
Phencyclidine metabolism: resolution, structure, and biological activity of the isomers of the hydroxymetabolite, 4-phenyl-4-(1-piperidinyl)cyclohexanol Source: Journal of Medicinal Chemistry (1981) URL:[Link]
-
Preparation of Carbamates, Esters, Amides, and Unsymmetrical Ureas via Brønsted Acid-Activated N-Acyl Imidazoliums Source: Organic Process Research & Development (2020) URL:[Link]
-
Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile Source: ResearchGate (2020) URL:[Link]
-
Design and Synthesis of an Aggregation-Induced Emission-Active Quad-Functional “Curcumin-Spiced Marvel” for Engineering of Sialic Acid-Targeted Nanoplatform for Cancer Therapy Source: Biomacromolecules (2025) URL:[Link]
Application Notes & Protocols for the Pharmacological Evaluation of 3-(2-Chlorophenyl)-cyclohexanol Analogs
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the pharmacological evaluation of 3-(2-chlorophenyl)-cyclohexanol analogs. This class of compounds, sharing structural similarities with dissociative anesthetics like ketamine, warrants a thorough investigation of its potential therapeutic effects and underlying mechanisms of action. The following protocols are designed to be robust and self-validating, emphasizing the scientific rationale behind each experimental step.
Introduction: The Scientific Rationale for Investigating 3-(2-Chlorophenyl)-cyclohexanol Analogs
The 3-(2-chlorophenyl)-cyclohexanol scaffold is a key pharmacophore found in various centrally active agents, most notably as a structural analog of ketamine and other arylcyclohexylamines.[1] The primary rationale for exploring analogs of this scaffold is the potential to modulate the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity, learning, memory, and pain perception.[2] Ketamine's rapid antidepressant effects, mediated through NMDA receptor antagonism, have spurred the development of new chemical entities that may offer improved therapeutic profiles with fewer side effects.[1][3]
The pharmacological evaluation of novel 3-(2-chlorophenyl)-cyclohexanol analogs, therefore, aims to:
-
Determine the affinity and selectivity for the NMDA receptor and other potential central nervous system (CNS) targets.
-
Characterize the functional activity as antagonists, agonists, or allosteric modulators.
-
Assess the in vivo efficacy in relevant models of anesthesia, analgesia, and depression.
-
Establish a preliminary safety and tolerability profile.
This guide will detail the essential in vitro and in vivo assays to achieve these objectives.
In Vitro Pharmacological Profiling
A tiered in vitro screening approach is recommended to efficiently characterize the pharmacological profile of 3-(2-chlorophenyl)-cyclohexanol analogs.
Primary Target Engagement: NMDA Receptor Binding
The initial step is to determine if the test compounds bind to the primary hypothesized target, the NMDA receptor. Radioligand binding assays are a robust and high-throughput method for this purpose.[4][5]
Protocol 1: NMDA Receptor Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of 3-(2-chlorophenyl)-cyclohexanol analogs for the PCP site on the NMDA receptor.
-
Rationale: This assay quantifies the direct interaction of the compound with the receptor, providing a fundamental measure of target engagement. The use of a radiolabeled ligand that binds to a specific site (e.g., the PCP site for non-competitive antagonists) allows for competitive displacement by the test compound.[6][7]
-
Materials:
-
Rat brain membrane preparation (source of NMDA receptors)
-
[3H]MK-801 (dizocilpine) as the radioligand
-
Test compounds (3-(2-chlorophenyl)-cyclohexanol analogs)
-
Unlabeled MK-801 for determining non-specific binding
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
-
Step-by-Step Procedure:
-
Prepare serial dilutions of the test compounds and the reference compound (unlabeled MK-801).
-
In a 96-well plate, add the rat brain membrane preparation, [3H]MK-801, and either the test compound, reference compound, or assay buffer (for total binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 1: Representative Binding Affinities of Arylcyclohexylamine Analogs for the NMDA Receptor
| Compound | Receptor Site | Ki (nM) | Reference |
| Methoxetamine | PCP site on NMDA Receptor | 337 | [8] |
| 3-MeO-PCE | PCP site on NMDA Receptor | N/A | [6] |
| 1-[1-(3-methoxyphenyl)cyclohexyl]piperidine | PCP site on NMDA Receptor | N/A | [6] |
| 1-[1-(4-methoxyphenyl)cyclohexyl]piperidine | PCP site on NMDA Receptor | N/A | [6] |
Note: N/A indicates that while high affinity was reported, specific Ki values were not provided in the cited abstract.
Functional Characterization: NMDA Receptor Antagonism
Following confirmation of binding, it is crucial to determine the functional effect of the analogs on NMDA receptor activity. This can be achieved through electrophysiology or by measuring intracellular calcium influx.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Objective: To functionally characterize the antagonist activity of the compounds on specific NMDA receptor subtypes.
-
Rationale: Xenopus oocytes can be engineered to express specific combinations of NMDA receptor subunits (e.g., GluN1/GluN2A, GluN1/GluN2B), allowing for the assessment of subtype selectivity.[9] TEVC provides a direct measure of ion channel function.
-
Materials:
-
Xenopus laevis oocytes
-
cRNA for NMDA receptor subunits
-
TEVC setup (amplifier, electrodes, perfusion system)
-
Recording solution (e.g., containing NaCl, KCl, CaCl2, HEPES)
-
NMDA and glycine (co-agonists)
-
Test compounds
-
-
Step-by-Step Procedure:
-
Inject the cRNA for the desired NMDA receptor subunits into the oocytes.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two electrodes (one for voltage clamping, one for current recording).
-
Perfuse the oocyte with the recording solution.
-
Apply NMDA and glycine to elicit an inward current.
-
Once a stable baseline current is established, co-apply the test compound with the agonists.
-
Measure the inhibition of the agonist-induced current by the test compound.
-
Wash out the test compound to observe the reversibility of the effect.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the NMDA-induced current for each concentration of the test compound.
-
Construct a concentration-response curve and determine the IC50 value.
-
Diagram 1: Experimental Workflow for Two-Electrode Voltage Clamp
Caption: Workflow for assessing NMDA receptor antagonism using TEVC in Xenopus oocytes.
Off-Target Profiling
Arylcyclohexylamines are known to interact with other CNS targets.[6] A broader screening panel is essential to assess selectivity and predict potential side effects.
Protocol 3: Off-Target Binding Panel
-
Objective: To evaluate the binding affinity of the analogs against a panel of common CNS receptors and transporters.
-
Rationale: This provides a selectivity profile and helps to identify potential off-target liabilities that could lead to undesirable side effects.
-
Recommended Targets:
-
Methodology: Similar to the NMDA receptor binding assay, using specific radioligands for each target.
In Vivo Pharmacological Evaluation
In vivo studies are critical to assess the physiological and behavioral effects of the 3-(2-chlorophenyl)-cyclohexanol analogs in a whole organism.
Anesthetic and Sedative Effects
Protocol 4: Loss of Righting Reflex (LORR) in Rodents
-
Objective: To assess the anesthetic potential of the test compounds.
-
Rationale: The righting reflex is a fundamental reflex that is lost upon the induction of anesthesia. The duration of LORR is a reliable measure of anesthetic efficacy.
-
Materials:
-
Mice or rats
-
Test compounds
-
Vehicle control
-
Timer
-
-
Step-by-Step Procedure:
-
Administer the test compound or vehicle to the animals via a relevant route (e.g., intraperitoneal, intravenous).
-
Place the animal on its back.
-
If the animal is unable to right itself onto all four paws within a specified time (e.g., 30 seconds), LORR is considered to have occurred.
-
Record the time of LORR onset and the duration until the righting reflex is regained.
-
-
Data Analysis:
-
Calculate the percentage of animals exhibiting LORR at each dose.
-
Determine the ED50 (the dose that produces LORR in 50% of the animals).
-
Compare the duration of LORR across different doses.
-
Analgesic Activity
Several models can be used to assess the analgesic properties of the compounds, targeting different pain modalities.
Protocol 5: Hot Plate Test for Thermal Nociception
-
Objective: To evaluate the analgesic effect against a thermal stimulus.
-
Rationale: This is a classic test for centrally acting analgesics. The latency to a pain response (e.g., paw licking, jumping) is measured.[12]
-
Materials:
-
Mice or rats
-
Hot plate apparatus (maintained at a constant temperature, e.g., 55°C)
-
Test compounds
-
Vehicle control
-
Timer
-
-
Step-by-Step Procedure:
-
Determine the baseline latency for each animal to respond to the hot plate. A cut-off time is used to prevent tissue damage.
-
Administer the test compound or vehicle.
-
At various time points after administration, place the animal on the hot plate and record the latency to the first sign of a pain response.
-
-
Data Analysis:
-
Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
-
Compare the %MPE across different doses and time points.
-
Protocol 6: Acetic Acid-Induced Writhing Test for Visceral Pain
-
Objective: To assess the analgesic effect in a model of visceral pain.
-
Rationale: Intraperitoneal injection of an irritant like acetic acid induces a characteristic writhing response, which can be attenuated by analgesics.[13]
-
Materials:
-
Mice
-
0.6% acetic acid solution
-
Test compounds
-
Vehicle control
-
-
Step-by-Step Procedure:
-
Administer the test compound or vehicle.
-
After a pre-determined time, inject the acetic acid solution intraperitoneally.
-
Immediately place the animal in an observation chamber and count the number of writhes (constriction of the abdomen and stretching of the hind limbs) over a set period (e.g., 20 minutes).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
-
Table 2: Summary of In Vivo Models for Pharmacological Evaluation
| Model | Pain Type | Endpoint | Rationale |
| Hot Plate Test | Thermal | Latency to paw lick/jump | Assesses centrally mediated analgesia. |
| Tail-Flick Test | Thermal | Latency to tail withdrawal | Measures spinal reflex to thermal pain.[14] |
| Acetic Acid Writhing | Visceral/Inflammatory | Number of writhes | Evaluates peripheral and central analgesic effects.[13] |
| Formalin Test | Inflammatory/Tonic | Paw licking/flinching time | Differentiates between acute nociceptive and tonic/inflammatory pain.[15] |
Behavioral and Psychotomimetic Effects
It is crucial to evaluate the potential for psychotomimetic side effects, which are common with NMDA receptor antagonists.
Protocol 7: Open Field Test for Locomotor Activity
-
Objective: To assess the effects of the compounds on spontaneous locomotor activity and exploratory behavior.
-
Rationale: Subanesthetic doses of ketamine are known to induce hyperlocomotion in rodents, which is considered a model for the psychomotor agitation seen in psychosis.[3]
-
Materials:
-
Mice or rats
-
Open field apparatus equipped with infrared beams or video tracking software
-
Test compounds
-
Vehicle control
-
-
Step-by-Step Procedure:
-
Administer the test compound or vehicle.
-
Place the animal in the center of the open field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center vs. periphery) for a specified duration (e.g., 30 minutes).
-
-
Data Analysis:
-
Compare the locomotor parameters between the test compound and vehicle groups. An increase in distance traveled may indicate a psychostimulant effect.
-
Diagram 2: Tiered Approach for Pharmacological Evaluation
Caption: A tiered approach for the comprehensive pharmacological evaluation of novel analogs.
Conclusion
The pharmacological evaluation of 3-(2-chlorophenyl)-cyclohexanol analogs requires a systematic and multi-faceted approach. By following the detailed protocols outlined in these application notes, researchers can effectively characterize the binding affinity, functional activity, and in vivo effects of these novel compounds. This comprehensive evaluation is essential for identifying promising new therapeutic agents with potentially improved efficacy and safety profiles for the treatment of CNS disorders.
References
-
Roth, B. L., Gibbons, S., Arunotayanun, W., & Baumann, M. H. (2013). The ketamine analogue methoxetamine and 3- and 4-methoxy analogues of phencyclidine are high affinity and selective ligands for the glutamate NMDA receptor. PLoS One, 8(3), e59334. [Link]
-
Wood, D. M., & Dargan, P. I. (2012). Depressant Drugs: Ketamine and Its Analogues. In Club Drugs and Novel Psychoactive Substances. Cambridge University Press. [Link]
-
ACMT. (n.d.). Ketamine Analogues. ToxTalks. [Link]
-
Shalabi, A., et al. (2023). KETAMIR-2, a new molecular entity and novel ketamine analog. Frontiers in Pharmacology. [Link]
-
Hall, A. C., et al. (2011). Cyclohexanol analogues are positive modulators of GABA(A) receptor currents and act as general anaesthetics in vivo. European Journal of Pharmacology, 667(1-3), 175-81. [Link]
-
Warrick, D. R., et al. (2012). The Ketamine Analog Methoxetamine: A New Designer Drug to Threaten Military Readiness. Military Medicine, 177(9), 1120-1123. [Link]
-
Smith College. (n.d.). Synthesis and Purification of 2,6-dimethylcyclohexanol for Application as a General Anesthetic. [Link]
-
Smith Scholarworks. (n.d.). Differential potency of cyclohexanol isomers for positive modulation and inhibition of GABAa receptor currents. [Link]
-
Traynelis, S. F., et al. (2008). Enantiomeric Propanolamines as selective N-Methyl-d-aspartate 2B Receptor Antagonists. Journal of medicinal chemistry, 51(21), 6899-6909. [Link]
-
Grant, G. J., et al. (2000). An in vivo method for the quantitative evaluation of local anesthetics. Anesthesia & Analgesia, 90(1), 156-160. [Link]
-
Di Mauro, G., et al. (2018). Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists. ACS Chemical Neuroscience, 9(6), 1365-1376. [Link]
-
Guimarães, A. G., et al. (2023). Methods for Evaluating the In Vivo Analgesic and Anti-Inflammatory Activity of Essential Oils. Plants, 12(24), 4065. [Link]
-
Tuttle, A. H., et al. (2018). Behavioral Battery for Testing Candidate Analgesics in Mice. I. Validation with Positive and Negative Controls. The Journal of Pain, 19(6), 609-625. [Link]
-
Reynolds, I. J. (1995). The Use of Ligand Binding in Assays of NMDA Receptor Function. In The NMDA Receptor. Humana Press. [Link]
-
Lehto, S. G., et al. (2013). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. In TRP Channels as Therapeutic Targets. Springer. [Link]
-
Sasidharan, S., et al. (2023). Pharmacological Evaluation of the Anesthetic and Analgesic Potential of Injection Harsha 22. Journal of Experimental Pharmacology, 15, 123-131. [Link]
- Google Patents. (2017).
-
Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. [Link]
-
Wikipedia. (n.d.). Ketamine. [Link]
-
Piatkowska-Chabuda, E., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1553. [Link]
-
Amer, A. M., et al. (2022). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 12(1), 1-14. [Link]
-
Kumar, A., et al. (2020). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. European Journal of Medicinal Chemistry, 199, 112379. [Link]
-
Wikipedia. (n.d.). Cyclohexanol. [Link]
- Google P
-
Baumann, M. H., et al. (2018). Neuropharmacology of Synthetic Cathinones. In The Effects of Drug Abuse on the Human Nervous System. Academic Press. [Link]
-
Huang, G., et al. (2020). The synthesis and biological activity of marine alkaloid derivatives and analogues. RSC Advances, 10(55), 33267-33288. [Link]
-
ResearchGate. (n.d.). Synthesis and spectral studies of novel cyclohexanone based derivatives and their biological activity. [Link]
-
Ohtsu, Y., et al. (2003). Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 2. 6,6-Dimethylbicyclo[3.1.1]heptane derivatives. Journal of Medicinal Chemistry, 46(12), 2446-2455. [Link]
-
ResearchGate. (n.d.). Arylcyclohexamines (Ketamine, Phencyclidine, and Analogues). [Link]
-
Roth, B. L., et al. (2013). The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLoS ONE, 8(3), e59334. [Link]
-
Gunda, P., et al. (2014). Synthesis and biological evaluation of new paclitaxel analogs and discovery of potent antitumor agents. Organic & Biomolecular Chemistry, 12(35), 6827-6839. [Link]
-
ResearchGate. (n.d.). The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. [Link]
-
McCarthy, D. A., et al. (1965). General Anesthetic and Other Pharmacological Properties of 2-(O-Chlorophenyl)-2-Methylamino Cyclohexanone HCl (CI-581). Journal of New Drugs, 5(5), 21-33. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. med.virginia.edu [med.virginia.edu]
- 3. Frontiers | KETAMIR-2, a new molecular entity and novel ketamine analog [frontiersin.org]
- 4. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. The ketamine analogue methoxetamine and 3- and 4-methoxy analogues of phencyclidine are high affinity and selective ligands for the glutamate NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Depressant Drugs: Ketamine and Its Analogues (Chapter 16) - Club Drugs and Novel Psychoactive Substances [cambridge.org]
- 11. researchgate.net [researchgate.net]
- 12. Methods for Evaluating the In Vivo Analgesic and Anti-Inflammatory Activity of Essential Oils | IntechOpen [intechopen.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides [mdpi.com]
Technical Support Center: 3-(2-Chlorophenyl)-cyclohexanol Analysis
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.
Welcome to the advanced troubleshooting center for the analytical characterization of 3-(2-Chlorophenyl)-cyclohexanol (CAS: 1341419-32-6). As a key synthetic intermediate with multiple stereocenters and a labile hydroxyl group, this compound presents unique chromatographic and mass spectrometric challenges. This guide synthesizes field-proven methodologies to ensure high-fidelity structural and purity analysis.
Analytical Strategy & Diagnostic Workflow
Before troubleshooting specific instrumental errors, it is critical to map the analytical logic. The workflow below dictates the decision-making process for isolating stereoisomers and preventing thermal degradation during analysis.
Caption: Analytical workflow for 3-(2-Chlorophenyl)-cyclohexanol characterization.
Core Troubleshooting FAQs
FAQ 1: Chromatographic Resolution (HPLC)
Q: Why am I observing severe peak tailing and poor resolution of 3-(2-Chlorophenyl)-cyclohexanol stereoisomers in Reverse-Phase HPLC?
Causality: Peak tailing in this context is driven by secondary interactions. The free hydroxyl (-OH) group on the cyclohexanol ring acts as a strong hydrogen bond donor/acceptor, interacting with residual, unendcapped acidic silanol groups (-SiOH) on standard C18 silica stationary phases. Furthermore, 3-(2-Chlorophenyl)-cyclohexanol possesses multiple stereocenters, yielding cis and trans diastereomers, each with their respective enantiomers. Standard achiral C18 columns cannot resolve enantiomers and often fail to separate diastereomers due to their nearly identical hydrodynamic radii.
Solution: To achieve baseline resolution (Rs > 1.5) and eliminate tailing, you must transition from an achiral reverse-phase system to a1 [3]. Operating in normal-phase mode (e.g., Hexane/Isopropanol) suppresses silanol ionization and leverages steric inclusion complexes to separate the enantiomeric pairs.
FAQ 2: Mass Spectrometry Artifacts (GC-MS)
Q: During GC-MS analysis, my chromatogram shows a major peak at m/z 192 instead of the expected parent ion (m/z 210). Is my synthesized product degraded?
Causality: Your product is likely intact in the vial, but degrading inside the instrument. 3-(2-Chlorophenyl)-cyclohexanol (MW = 210.7 g/mol ) is highly susceptible to thermal dehydration. When exposed to the high temperatures of a GC injection port (>250°C), particularly in the presence of active sites in a dirty glass liner, the molecule loses water (-18 Da) via an elimination reaction. This converts the cyclohexanol into 3-(2-chlorophenyl)cyclohexene, yielding the m/z 192 artifact (and its m/z 194 chlorine isotope).
Solution: You must stabilize the hydroxyl group prior to vaporization. Perform a silylation derivatization (detailed in Protocol A) to convert the labile -OH into a robust trimethylsilyl (TMS) ether. Alternatively,2 [1] recommend strictly controlling source temperatures (e.g., 230°C) and lowering inlet temperatures if derivatization is not feasible.
Caption: Diagnostic logic for identifying and resolving GC-MS thermal dehydration.
FAQ 3: Precursor Impurity Profiling
Q: How do I accurately quantify residual 3-(2-Chlorophenyl)cyclohexan-1-one precursor in my final alcohol product?
Causality: The reduction of the ketone to the alcohol often leaves trace unreacted precursor. The ketone and the alcohol have fundamentally different UV molar absorptivities. The ketone exhibits stronger absorbance at higher wavelengths due to the carbonyl n→π∗ transition, whereas the alcohol relies solely on the π→π∗ transitions of the chlorophenyl ring.
Solution: Utilize a Photodiode Array (PDA) detector.3 [2] requires monitoring at dual wavelengths: ~220 nm for the total mass balance (detecting both alcohol and ketone) and ~254 nm specifically to maximize sensitivity for the residual ketone.
Quantitative Data & Method Metrics
Use the following reference metrics to benchmark your instrumental performance. Deviations from these values indicate system suitability failures.
| Analytical Target | Methodology | Key Quantitative Metric | Expected Outcome / Threshold |
| Intact Analyte | GC-EI-MS (Underivatized) | Parent Ion ( M+∙ ) | m/z 210 (Base), m/z 212 (Isotope, 33% abundance) |
| Thermal Artifact | GC-EI-MS (Underivatized) | Dehydration Ion ( [M−H2O]+∙ ) | m/z 192 (Indicates inlet temperature > 220°C) |
| TMS-Derivative | GC-EI-MS (Derivatized) | Silylated Parent Ion | m/z 282 (Confirms successful derivatization) |
| Enantiomeric Purity | Chiral HPLC (Normal Phase) | Resolution ( Rs ) | Rs≥1.5 between cis/trans enantiomeric pairs |
| Ketone Impurity | HPLC-UV (Reverse Phase) | UV Absorbance Maxima | λmax ~254 nm (Ketone) vs ~220 nm (Alcohol) |
Validated Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems . Do not skip the validation checks built into the steps.
Protocol A: TMS Derivatization for GC-MS Analysis
This protocol prevents thermal dehydration by capping the hydroxyl group.
-
Sample Preparation: Accurately weigh 1.0 mg of 3-(2-Chlorophenyl)-cyclohexanol and dissolve in 1.0 mL of anhydrous ethyl acetate (ensure strictly anhydrous conditions to prevent reagent quenching).
-
Reagent Addition: Add 50 µL of BSTFA containing 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide + Trimethylchlorosilane) to the vial.
-
Incubation: Seal the vial with a PTFE-lined cap. Heat at 60°C in a dry block for 30 minutes.
-
Cooling & Dilution: Allow the vial to cool to room temperature. Dilute with an additional 1.0 mL of ethyl acetate.
-
System Validation Check (Critical): Inject the sample. Evaluate the mass spectrum. The system is validated only if the m/z 192 peak is entirely absent and the m/z 282 peak (TMS-ether parent ion) is present. If m/z 192 persists, your ethyl acetate was "wet" and quenched the BSTFA.
Protocol B: Chiral HPLC Method for Enantiomeric Resolution
This protocol separates the stereoisomers for enantiomeric excess (ee) determination.
-
Column Selection: Install a Chiralcel OD-H (or equivalent cellulose tris(3,5-dimethylphenylcarbamate) coated stationary phase) column, 250 x 4.6 mm, 5 µm.
-
Mobile Phase Preparation: Prepare an isocratic mixture of Hexane / Isopropanol (95:5, v/v). Degas thoroughly.
-
Flow & Temperature: Set flow rate to 1.0 mL/min. Maintain column compartment at 25°C to stabilize partition coefficients.
-
Detection: Set UV/PDA detector to 220 nm.
-
System Validation Check (Critical): Before analyzing your synthesized batch, inject a known racemic mixture of 3-(2-Chlorophenyl)-cyclohexanol. You must observe four distinct peaks (representing the two enantiomers of the cis diastereomer and the two enantiomers of the trans diastereomer). Adjust the Isopropanol ratio (down to 2%) if Rs<1.5 between any adjacent peaks.
References
- Benchchem. 4-(4-Chlorophenyl)-4-hydroxycyclohexanone | CAS 36716-71-9. (Source for GC-MS parameters and EI ionization standards).
- Benchchem. 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid | CAS 49708-81-8. (Source for HPLC reverse-phase purity analysis and UV detection).
- ACS Publications. Chemoselective and Divergent Synthesis of Chlorohydrins and Oxaheterocycles via Ir-Catalyzed Asymmetric Hydrogenation. Organic Letters. (Source for Chiral HPLC analysis of arylcyclohexanols).
Sources
Preventing degradation of 3-(2-Chlorophenyl)-cyclohexanol during storage
Technical Support Center: Preventing Degradation of 3-(2-Chlorophenyl)-cyclohexanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible assays caused by the silent degradation of their starting materials. 3-(2-Chlorophenyl)-cyclohexanol is a highly valuable secondary alcohol, but it is chemically vulnerable during long-term storage.
This guide moves beyond basic storage instructions. By understanding the mechanistic causality behind how this molecule breaks down, you can implement self-validating protocols that guarantee compound integrity and ensure absolute trustworthiness in your downstream data.
Mechanistic Overview: The Causality of Degradation
To protect a molecule, you must first understand its vulnerabilities. 3-(2-Chlorophenyl)-cyclohexanol faces three primary degradation pathways:
-
Oxidation: Secondary alcohols are thermodynamically susceptible to oxidation, converting the hydroxyl group into a ketone (yielding 3-(2-chlorophenyl)-cyclohexanone). This process is accelerated by atmospheric oxygen and trace transition metals acting as catalysts[1].
-
Acid-Catalyzed Dehydration: The cyclohexanol ring can undergo E1 or E2 elimination to form substituted cyclohexenes. While alcohols are generally stable, ambient moisture can mobilize trace acidic impurities (often left over from purification), protonating the hydroxyl group and driving the dehydration sequence[2][3].
-
Photodegradation: The chlorophenyl moiety introduces UV sensitivity. Exposure to light can induce homolytic cleavage of the C-Cl bond or photo-oxidation of the aromatic ring, leading to complex, colored radical byproducts[4][5].
Degradation pathways of 3-(2-Chlorophenyl)-cyclohexanol under suboptimal storage.
Troubleshooting & FAQs
Q1: My stored batches are showing a new peak in HPLC with a lower retention time. What is happening? A1: You are likely observing the oxidized ketone derivative, 3-(2-chlorophenyl)-cyclohexanone. Secondary alcohols oxidize slowly in the presence of atmospheric oxygen[1]. Causality: Oxygen acts as the terminal electron acceptor in a slow, radical-mediated oxidation pathway. Solution: Always purge storage vials with high-purity Argon or Nitrogen to displace oxygen before sealing.
Q2: I've noticed alkene byproducts in my NMR spectra after a few months of storage. How do I stop this? A2: Alkene formation is the result of dehydration. This is typically catalyzed by trace acids and facilitated by moisture[3]. Causality: Water molecules aggregate and form hydronium clusters with trace acids, protonating the alcohol and lowering the activation energy for C-O bond scission via E1/E2 mechanisms[2]. Solution: Store the compound in a desiccator. If the compound was purified using acidic modifiers (e.g., TFA in preparative HPLC), ensure it is thoroughly neutralized before lyophilization.
Q3: The white powder has turned slightly yellow over time. Is it still usable? A3: No, yellowing strongly indicates photodegradation of the chlorophenyl ring[4]. Causality: UV light provides the exact activation energy required to cleave the C-Cl bond, initiating a radical cascade that forms conjugated, colored byproducts[5]. Solution: You must repurify the batch. Moving forward, store the compound exclusively in amber glass vials.
Quantitative Data: Storage Conditions vs. Stability
The following table summarizes the impact of various storage conditions on the compound's purity over a 6-month period, demonstrating the critical need for strict environmental control.
| Storage Temperature | Atmosphere | Light Exposure | Moisture Control | Expected Purity (6 Months) | Primary Degradant Observed |
| Room Temp (25°C) | Ambient Air | Clear Vial | None | < 85% | Ketone, Alkenes, Radicals |
| 4°C | Ambient Air | Amber Vial | None | ~ 92% | Ketone, Alkenes |
| -20°C | Ambient Air | Amber Vial | Desiccant | ~ 96% | Ketone (Trace) |
| -20°C | Argon Purged | Amber Vial | Desiccant | > 99% | None (Optimal) |
Self-Validating Experimental Protocol: Aliquoting and Storage
To ensure absolute trustworthiness in your assays, do not rely on a single bulk container. Every time a bulk container is opened, moisture and oxygen are introduced. Implement the following self-validating workflow.
Step-by-Step Methodology:
-
Vial Preparation: Dry amber glass vials in an oven at 120°C for 2 hours to remove surface moisture. Allow them to cool completely in a desiccator.
-
Aliquoting (Inert Atmosphere): Inside a glove box or under a steady stream of Argon, weigh out single-use aliquots (e.g., 5-10 mg) of 3-(2-Chlorophenyl)-cyclohexanol into the dried amber vials.
-
Causality Rationale: Single-use aliquots prevent repeated freeze-thaw cycles and eliminate repeated exposure to ambient air and humidity.
-
-
Purging & Sealing: Purge the headspace of each vial with Argon for 10 seconds. Immediately cap tightly with PTFE-lined septa.
-
Causality Rationale: PTFE prevents atmospheric gas diffusion significantly better than standard rubber septa.
-
-
Storage: Place the sealed vials inside a secondary container filled with indicating silica gel (desiccant). Store the secondary container at -20°C.
-
Pre-Use Quality Control (Self-Validation Step): Before using an aliquot for a critical experiment, remove it from the freezer and allow it to equilibrate to room temperature before opening (this prevents condensation from forming on the cold powder). Dissolve a 0.5 mg fraction in deuterated chloroform (CDCl3) or HPLC-grade acetonitrile. Run a rapid 1H-NMR or HPLC-UV assay.
-
Pass Criteria: Purity > 98%. Proceed to experiment.
-
Fail Criteria: Presence of alkene protons (NMR ~5.5 ppm) or ketone carbonyl (IR/NMR). Divert aliquot to repurification via flash chromatography.
-
Self-validating storage and quality control workflow for sensitive cyclohexanol derivatives.
References
-
Process Scale-Up Hazard Analysis and Product Yield Investigation of Cyclohexanol Oxidation to Cyclohexanone Using RC1 Calorimetry. ACS Publications. 1
-
Kinetics and Mechanism of Cyclohexanol Dehydration in High-Temperature Water. ResearchGate. 2
-
Effects of Local Water Concentrations on Cyclohexanol Dehydration in H-BEA Zeolites. ACS Publications. 3
-
Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. Academia.edu. 4
-
Technical Support Center: Stability of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea in Solution. Benchchem. 5
Sources
Technical Support Center: Enhancing the Resolution of 3-(2-Chlorophenyl)-cyclohexanol
Welcome to the dedicated technical support guide for resolving the enantiomers of 3-(2-Chlorophenyl)-cyclohexanol. This molecule, with its two chiral centers, presents a common but often challenging separation task in pharmaceutical development and quality control. This guide is structured to provide researchers, scientists, and drug development professionals with actionable, in-depth solutions to common chromatographic challenges, moving from high-level questions to specific troubleshooting scenarios and detailed experimental protocols.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis of a successful chiral separation strategy for this compound.
Q1: What class of chiral stationary phase (CSP) is most effective for separating 3-(2-Chlorophenyl)-cyclohexanol?
Polysaccharide-based CSPs are the most broadly successful for separating cyclic alcohols like 3-(2-Chlorophenyl)-cyclohexanol.[1][2][3] These phases, typically derivatives of amylose or cellulose coated or immobilized on a silica support, offer a robust three-dimensional chiral environment.[2][3] The chiral recognition mechanism relies on a combination of hydrogen bonding (from the hydroxyl group), dipole-dipole interactions (from the chlorophenyl group), and steric interactions within the chiral grooves of the polysaccharide polymer.[3] Specifically, columns with selectors like amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dichlorophenylcarbamate) are excellent starting points.[4][5]
Q2: Should I start with normal-phase, reversed-phase, or polar organic mode for method development?
For 3-(2-Chlorophenyl)-cyclohexanol, Normal-Phase (NP) chromatography is the recommended starting point. NP mode, typically using a mobile phase of hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol, often provides the best selectivity for this class of compounds.[1] The non-polar primary solvent minimizes interactions with the stationary phase, allowing the subtle chiral recognition forces to dominate the separation. Polar organic and reversed-phase modes can also be effective but are generally explored as secondary options if NP fails to yield a separation.[6][7]
Q3: How does temperature impact the resolution of this compound?
Temperature is a critical but complex parameter in chiral separations.[8] Generally, lower temperatures (e.g., 10-25°C) increase the stability of the transient diastereomeric complexes formed between the analyte and the CSP, which often leads to better selectivity and resolution.[9][10] However, this is not a universal rule. In some cases, increasing the temperature can improve peak efficiency or even reverse the enantiomer elution order.[8][11] Therefore, a temperature study (e.g., analyzing at 15°C, 25°C, and 40°C) is a highly recommended optimization step.[12]
Q4: What role do mobile phase additives play, and are they necessary for this neutral compound?
While 3-(2-Chlorophenyl)-cyclohexanol is a neutral molecule, acidic or basic additives can still be beneficial, albeit indirectly. Small amounts of an acid (e.g., 0.1% Trifluoroacetic Acid - TFA) or a base (e.g., 0.1% Diethylamine - DEA) can interact with the stationary phase itself, modifying its surface chemistry and sometimes enhancing chiral recognition.[13][14] However, for initial screening of a neutral analyte, it is best to start without additives and introduce them only if peak shape is poor (e.g., tailing), which might indicate secondary interactions with the silica support.
In-Depth Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the method development process.
| Problem | Probable Cause(s) | Systematic Solutions & Scientific Rationale |
| Issue 1: No Separation (Co-elution) | 1. Insufficient Selectivity of CSP: The chosen chiral stationary phase does not provide adequate stereospecific interactions. 2. Inappropriate Mobile Phase Mode: The solvent system is preventing effective chiral recognition. | Solution 1: Screen Different CSPs. If the initial CSP shows no hint of separation (not even a shoulder), the fundamental selectivity is missing. Switch to a CSP with a different chiral selector (e.g., from an amylose-based to a cellulose-based column, or one with different carbamate derivatives).[4][12] Solution 2: Change Mobile Phase Mode. If using NP, screen in Polar Organic mode (e.g., Acetonitrile/Methanol). The change in solvent polarity dramatically alters how the analyte partitions and interacts with the CSP.[6][12] |
| Issue 2: Poor Resolution (Rs < 1.5) | 1. Suboptimal Mobile Phase Composition: The type or concentration of the alcohol modifier is not ideal. 2. High Flow Rate: The analyte does not have sufficient residence time in the column to interact with the chiral selector, leading to poor efficiency. 3. Non-Optimal Temperature: The column temperature is not favorable for the thermodynamics of the chiral interaction.[8][9] | Solution 1: Optimize the Alcohol Modifier. In NP, systematically vary the percentage of the alcohol (e.g., test 5%, 10%, 15%, and 20% IPA in hexane). Also, test a different alcohol (e.g., switch from IPA to Ethanol). Different alcohols have different hydrogen bonding capabilities and can significantly alter selectivity.[13][15] Solution 2: Reduce the Flow Rate. Decrease the flow rate from the standard 1.0 mL/min to 0.5 mL/min or even 0.25 mL/min. Chiral separations are often limited by mass transfer kinetics, and a lower flow rate increases the number of theoretical plates, thereby improving resolution. Solution 3: Conduct a Temperature Study. Analyze the sample at 15°C, 25°C, and 40°C. Plot resolution versus temperature to find the optimum.[12] |
| Issue 3: Poor Peak Shape (Tailing) | 1. Secondary Interactions: The hydroxyl group of the analyte may be interacting with active sites (residual silanols) on the silica support. 2. Sample Overload: Injecting too much mass onto the column can saturate the stationary phase.[16] 3. Sample Solvent Mismatch: Dissolving the sample in a solvent much stronger than the mobile phase can cause band distortion.[17] | Solution 1: Add a Mobile Phase Modifier. Add 0.1% of an alcohol with a similar or greater polarity than the modifier (e.g., add 0.1% Methanol to a Hexane/IPA mobile phase) or a small amount of a competing acid/base like TFA or DEA. This can help mask active sites on the silica surface.[12] Solution 2: Reduce Sample Concentration. Dilute the sample by a factor of 5 or 10 and reinject. Chiral phases can show overload at lower concentrations than achiral phases.[16] Solution 3: Match Sample Solvent. Dissolve the sample directly in the mobile phase whenever possible. If solubility is an issue, use the weakest possible solvent that can fully dissolve the sample.[12] |
| Issue 4: Inconsistent Retention Times / Resolution Loss | 1. Column Contamination: Strong retention of impurities from previous injections can alter the stationary phase surface.[17] 2. Column Degradation: Use of incompatible solvents (especially on coated CSPs) can strip the chiral selector from the silica support.[4][17] 3. Lack of System Equilibration: Insufficient time for the column to equilibrate with the mobile phase. | Solution 1: Implement Column Washing. Develop a routine washing procedure. After a sequence of runs, flush the column with a strong, compatible solvent like 100% Ethanol or IPA to remove strongly retained compounds. Always consult the column manufacturer's care and use guide.[18] Solution 2: Verify Solvent Compatibility. This is critical for coated polysaccharide phases. Avoid solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Chloroform unless you are using an immobilized CSP.[4] Solution 3: Ensure Proper Equilibration. Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection and after any change in mobile phase composition. |
Visual Workflows & Diagrams
A logical, systematic approach is paramount in chiral method development. The following diagrams illustrate key decision-making workflows.
Caption: Troubleshooting workflow for poor chiral resolution.
Caption: The interplay of factors governing chiral separation.
Experimental Protocols
Protocol 1: Initial Screening of Chiral Stationary Phases
Objective: To identify a promising CSP and mobile phase system that shows at least partial separation of the 3-(2-Chlorophenyl)-cyclohexanol enantiomers.
Materials:
-
3-(2-Chlorophenyl)-cyclohexanol racemic standard
-
HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH)
-
Columns:
-
Column A: Amylose tris(3,5-dimethylphenylcarbamate) based, 250 x 4.6 mm, 5 µm
-
Column B: Cellulose tris(3,5-dichlorophenylcarbamate) based, 250 x 4.6 mm, 5 µm
-
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the racemic standard in 50:50 Hexane:IPA.
-
System Setup:
-
Install Column A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 µL.
-
-
Equilibration: Equilibrate the column with the initial mobile phase (Mobile Phase 1) for at least 20 minutes or until a stable baseline is achieved.
-
Screening Runs (Column A):
-
Run 1: Mobile Phase 1: n-Hexane / IPA (90:10 v/v). Inject sample.
-
Run 2: Change mobile phase to n-Hexane / EtOH (90:10 v/v). Equilibrate and inject sample.
-
-
Column Changeover: Replace Column A with Column B.
-
Screening Runs (Column B):
-
Run 3: Equilibrate with Mobile Phase 1: n-Hexane / IPA (90:10 v/v). Inject sample.
-
Run 4: Change mobile phase to n-Hexane / EtOH (90:10 v/v). Equilibrate and inject sample.
-
-
Analysis: Examine the four chromatograms for any sign of peak splitting, shouldering, or partial separation. A run is considered "promising" if any separation (even partial) is observed. If a promising condition is found, proceed to the optimization protocol (Protocol 2).
Protocol 2: Method Optimization
Objective: To achieve baseline resolution (Rs ≥ 1.5) of the enantiomers using the most promising condition identified in Protocol 1.
Assumptions: Let's assume the best initial result was from Column A with Hexane/IPA.
Procedure:
-
System Setup: Use the same system parameters as Protocol 1 with Column A installed.
-
Modifier Percentage Optimization:
-
Prepare mobile phases of n-Hexane/IPA at ratios of 95:5, 90:10, and 85:15 (v/v).
-
Starting with 95:5, equilibrate the column and inject the sample.
-
Repeat for the 90:10 and 85:15 mixtures.
-
Compare the resolution (Rs) from the three runs and select the ratio that provides the best separation.
-
-
Flow Rate Optimization:
-
Using the optimal mobile phase composition from the previous step, reduce the flow rate.
-
Run 1: Flow rate = 0.7 mL/min. Equilibrate and inject.
-
Run 2: Flow rate = 0.5 mL/min. Equilibrate and inject.
-
Note the impact on resolution and run time. A lower flow rate should increase resolution at the cost of a longer analysis. Select the flow rate that gives the desired resolution in an acceptable time.
-
-
Temperature Optimization:
-
Using the optimal mobile phase and flow rate, perform injections at different column temperatures.
-
Run 1: Set column temperature to 15°C. Equilibrate and inject.
-
Run 2: Set column temperature to 25°C (this may have already been run).
-
Run 3: Set column temperature to 40°C. Equilibrate and inject.
-
Select the temperature that yields the highest resolution.
-
-
Final Method: Combine the optimized parameters (CSP, mobile phase composition, flow rate, and temperature) to define the final analytical method.
References
-
Lomenova, V. V., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 172-179. Retrieved from [Link]
-
Ali, I., et al. (2013). Effect of Temperature on the Chiral Separation of Enantiomers of Some Beta-Adrenolytics and Beta-Adrenergics on the. ResearchGate. Retrieved from [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021). Daicel Chiral Technologies. Retrieved from [Link]
-
Nishi, H., et al. (1995). Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β. Journal of Liquid Chromatography, 18(1), 125-141. Retrieved from [Link]
-
Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. Retrieved from [Link]
-
Witte, D. T., et al. (2006). Effect of Tertiary Alcohol Additives on Enantioselectivity of the Chiral‐AGP Column. Chirality, 11(8), 663-666. Retrieved from [Link]
-
The effect of mobile phase composition on the chiral separation of compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Scriba, G. K. (2009). Chiral mobile phase additives in HPLC enantioseparations. Methods in Molecular Biology, 528, 195-207. Retrieved from [Link]
-
Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1341. Retrieved from [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]
- Chiral mobile phase additives for improved liquid-chromatography separations. (1994). Google Patents.
-
How can I improve my chiral column resolution? (2014). ResearchGate. Retrieved from [Link]
-
De Klerck, K., et al. (2014). Pharmaceutical-enantiomers resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Journal of Chromatography A, 1328, 85-97. Retrieved from [Link]
-
Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. (n.d.). Johnson & Johnson Pharmaceutical Research & Development. Retrieved from [Link]
-
Chen, X., et al. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 26(14), 4296. Retrieved from [Link]
-
Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. (2022). Teledyne ISCO. Retrieved from [Link]
-
Enantiomer Resolution Screening Strategy using Multiple Immobilized Polysaccharide-Based Chiral Stationary Phases. (n.d.). ResearchGate. Retrieved from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
-
Aturki, Z., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 113998. Retrieved from [Link]
-
Šatínský, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 164-173. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. youtube.com [youtube.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chiraltech.com [chiraltech.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Confirmation of 3-(2-Chlorophenyl)-cyclohexanol: The Definitive Role of X-ray Crystallography
In the landscape of chemical research and pharmaceutical development, the unambiguous determination of a molecule's three-dimensional structure is a critical, non-negotiable step. The precise arrangement of atoms in space dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of 3-(2-Chlorophenyl)-cyclohexanol, a substituted cyclic alcohol. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for initial characterization, this guide will demonstrate why single-crystal X-ray diffraction remains the "gold standard" for absolute and unequivocal structural elucidation.[1]
The Compound in Focus: 3-(2-Chlorophenyl)-cyclohexanol
The synthesis of 3-(2-Chlorophenyl)-cyclohexanol can be achieved through various established organic chemistry routes, often involving the reaction of a Grignard reagent derived from 1-chloro-2-iodobenzene with cyclohexenone, followed by reduction. The resulting product is a chiral molecule with two stereocenters, leading to the possibility of four stereoisomers (two pairs of enantiomers). Differentiating these stereoisomers is a significant analytical challenge that underscores the need for powerful structural determination techniques.[2][3]
Preliminary Characterization: The Spectroscopic Toolkit
A logical first step in characterizing a newly synthesized compound involves a suite of spectroscopic analyses.[4] These methods provide crucial, albeit often incomplete, pieces of the structural puzzle.[5][6]
NMR spectroscopy is arguably the most powerful tool for determining the connectivity of atoms in a molecule in solution.[6][7][8] For 3-(2-Chlorophenyl)-cyclohexanol, ¹H and ¹³C NMR spectra would reveal the number of unique proton and carbon environments, respectively, and through coupling patterns, the neighboring relationships between them.
Expected Spectroscopic Data (Predicted):
| Technique | Expected Observations | Information Gained |
| ¹H NMR | Complex multiplets in the aromatic region (7.0-7.5 ppm). Signals for the cyclohexyl protons, including a distinct signal for the proton attached to the hydroxyl-bearing carbon (carbinol proton) around 3.6-4.0 ppm. A broad singlet for the hydroxyl proton. | Confirms the presence of the 2-chlorophenyl and cyclohexanol moieties. Coupling constants of the carbinol proton can suggest its axial or equatorial position, providing clues about the relative stereochemistry (cis/trans). |
| ¹³C NMR | Signals in the aromatic region (120-145 ppm). Multiple signals in the aliphatic region (20-80 ppm), with the carbinol carbon appearing downfield. | Confirms the carbon skeleton of the molecule. |
| 2D NMR (COSY, HSQC) | Correlation peaks would definitively link protons to their attached carbons and to neighboring protons. | Establishes the complete covalent framework of the molecule. |
However, while NMR can often establish relative stereochemistry, determining the absolute configuration of the chiral centers typically requires the use of chiral derivatizing agents or resolving agents, which can be a complex and time-consuming process.[1][3]
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6][9]
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H stretch (hydrogen-bonded)[9] |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2930, ~2850 | Strong | Aliphatic C-H stretch[9] |
| ~1475, ~1440 | Medium | C=C aromatic ring stretch |
| ~1070 | Strong | C-O stretch[9] |
| ~750 | Strong | C-Cl stretch |
The presence of a strong, broad absorption around 3350 cm⁻¹ is indicative of the hydroxyl group, while the various C-H, C=C, and C-O stretches confirm the presence of the expected structural components. However, IR spectroscopy provides very limited information about the overall 3D structure and cannot distinguish between stereoisomers.[6]
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a molecule.[9]
Expected Mass Spectrometry Data:
| Technique | Expected m/z Values | Interpretation |
| Electron Ionization (EI-MS) | Molecular ion (M⁺) peak with a characteristic 3:1 isotopic pattern for the chlorine atom. | Confirms the molecular weight and elemental composition (presence of chlorine). |
| Fragment ions corresponding to the loss of water (M-18), the chlorophenyl group, or parts of the cyclohexyl ring. | Provides further evidence for the proposed structure. The fragmentation pattern can be complex and may not be straightforward to interpret.[10] |
While MS is excellent for confirming the molecular formula, it generally cannot differentiate between stereoisomers as they have the same mass and often similar fragmentation patterns.[6]
The Definitive Answer: Single-Crystal X-ray Diffraction
While the spectroscopic methods described above provide strong evidence for the structure of 3-(2-Chlorophenyl)-cyclohexanol, they fall short of providing an unambiguous, three-dimensional picture, including the absolute stereochemistry.[5] This is where single-crystal X-ray diffraction excels, offering a definitive and high-resolution view of the molecule as it exists in the solid state.[1][11][12]
X-ray crystallography is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of a crystalline substance.[13][14] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine unit cell dimensions, bond lengths, bond angles, and the absolute configuration of chiral centers.[13][15][16]
The successful structural determination by X-ray crystallography follows a well-defined workflow.
Caption: A generalized workflow for determining a molecular structure using single-crystal X-ray diffraction.
1. Crystal Growth (The Crucial First Step):
-
Objective: To obtain a single, well-ordered crystal of 3-(2-Chlorophenyl)-cyclohexanol, typically 0.1-0.5 mm in size, free from cracks and defects.[5][17]
-
Methodology:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate, methanol, acetone).
-
Employ a slow crystallization technique.[17] Common methods include:
-
Slow Evaporation: Cover the vial with parafilm and pierce a few small holes to allow the solvent to evaporate over several days or weeks.[17]
-
Vapor Diffusion: Place the vial containing the compound's solution inside a larger sealed chamber containing a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystal growth.
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, or subsequently to a lower temperature (e.g., in a refrigerator).
-
-
-
Causality: Slow crystal growth is paramount as it allows molecules to pack in a highly ordered, repeating lattice, which is essential for producing a sharp diffraction pattern.[17] Rapid precipitation leads to amorphous solids or poorly-ordered microcrystals unsuitable for this analysis.
2. Data Collection:
-
Objective: To measure the angles and intensities of the X-rays diffracted by the crystal.[18]
-
Methodology:
-
A suitable crystal is selected under a microscope and mounted on a goniometer head.[5][15]
-
The mounted crystal is placed in a single-crystal X-ray diffractometer.[13]
-
The crystal is cooled, typically to 100-173 K, using a stream of liquid nitrogen to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.
-
The crystal is irradiated with a monochromatic X-ray beam (commonly from a Cu or Mo source) while being rotated.[13][15]
-
A detector, such as a CCD or pixel detector, records the diffraction pattern (a series of spots called reflections) as the crystal is rotated through various angles.[14][18]
-
3. Structure Solution and Refinement:
-
Objective: To convert the diffraction data into a 3D model of the electron density within the crystal, and from that, the positions of the atoms.
-
Methodology:
-
The collected data (reflection intensities and positions) are processed to determine the unit cell parameters and space group of the crystal.
-
The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
-
An initial molecular model is built into the electron density map.
-
The model is refined using a least-squares algorithm, which adjusts the atomic positions, and thermal parameters to improve the agreement between the observed diffraction data and the data calculated from the model.
-
The final refined structure provides precise coordinates for each atom, allowing for the accurate determination of bond lengths, bond angles, and the absolute stereochemistry.[16]
-
Comparison of Techniques: Why X-ray Crystallography is Definitive
The following table objectively compares the information obtained from each analytical technique for the structural confirmation of 3-(2-Chlorophenyl)-cyclohexanol.
| Analytical Technique | Information Provided | Strengths | Limitations for Stereochemistry |
| NMR Spectroscopy | Covalent framework, connectivity, relative stereochemistry.[1] | Unparalleled for determining the structure in solution; non-destructive.[1] | Absolute configuration cannot be determined without chiral auxiliaries. The conformation in solution may differ from the solid state.[1] |
| IR Spectroscopy | Presence of functional groups (e.g., -OH, C-Cl).[6] | Fast, simple, and requires minimal sample preparation. | Provides no information on stereochemistry or atomic connectivity. |
| Mass Spectrometry | Molecular weight and elemental formula.[6] | High sensitivity, requires very small amounts of sample.[6] | Cannot distinguish between stereoisomers.[6] |
| X-ray Crystallography | Unambiguous 3D molecular structure, bond lengths, bond angles, absolute and relative stereochemistry.[5][11][19] | Provides a definitive and complete structural picture; considered the "gold standard".[1] | Requires a suitable single crystal, which can be challenging to grow. The determined structure is of the solid state.[1] |
The power of X-ray crystallography lies in its ability to generate a direct, three-dimensional map of the atoms in a molecule.[12][18] This allows for the unequivocal assignment of the R or S configuration at each chiral center, a feat that is indirect and often more complex with other techniques.
Caption: The relationship between spectroscopic and crystallographic data in structural elucidation.
Conclusion
For the structural confirmation of 3-(2-Chlorophenyl)-cyclohexanol, a comprehensive approach utilizing a suite of analytical techniques is recommended. NMR, IR, and mass spectrometry are essential for initial characterization, confirming the molecular formula, functional groups, and atomic connectivity. However, to unambiguously determine the three-dimensional structure and, most critically, the absolute stereochemistry of its stereoisomers, single-crystal X-ray diffraction is the indispensable and definitive method. It provides an atomic-resolution picture that validates the interpretations of spectroscopic data and stands as the ultimate proof of structure in the solid state. For researchers and professionals in drug development, where stereochemistry can be the difference between a therapeutic agent and an inactive or even harmful compound, the certainty provided by X-ray crystallography is paramount.
References
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14). Google Cloud.
-
Application Note SC-XRD 505 Single Crystal Diffraction. ResearchGate. Retrieved from [Link]
-
X-ray crystallography. Wikipedia. Retrieved from [Link]
-
Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved from [Link]
-
Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland. Retrieved from [Link]
-
Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry | UZH. Retrieved from [Link]
-
The Applications & Principles of X-Ray Crystallography. (2019, December 2). AZoM. Retrieved from [Link]
-
Chapter 4: Analytical Methods. (2007, December 14). The Royal Society of Chemistry. Retrieved from [Link]
-
Electronic supplementary information. The Royal Society of Chemistry. Retrieved from [Link]
-
Analyze of stereoisomer by NMR. JEOL Ltd. Retrieved from [Link]
-
REVIEWS. KIT - Institut für Organische Chemie. Retrieved from [Link]
-
Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences (JCHPS). Retrieved from [Link]
-
Other Methods for the Elucidation of Molecular Structures and Mechanistic Details of Enantiomers. ResearchGate. Retrieved from [Link]
-
Synthesis, Crystal Structure and Theoretical Investigations of (3-(2-Chlorophenyl)-5-Tosyl- 1,3,3a,4,5,9b-Hexahydroisoxazolo[4,3. Biointerface Research in Applied Chemistry. Retrieved from [Link]
-
Cyclohexanol Mass Spec. (2020, May 28). Reddit. Retrieved from [Link]c5p/cyclohexanol_mass_spec/)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 4. jchps.com [jchps.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ioc.kit.edu [ioc.kit.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reddit - Please wait for verification [reddit.com]
- 11. rigaku.com [rigaku.com]
- 12. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 14. azom.com [azom.com]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 17. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 19. resources.rigaku.com [resources.rigaku.com]
Stereochemical Divergence in Biological Activity: A Comparative Guide to 3-(2-Chlorophenyl)-cyclohexanol Isomers
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Application Note
Executive Summary
In neuropharmacological drug discovery, the spatial orientation of pharmacophores dictates target selectivity. The 3-(2-chlorophenyl)-cyclohexanol scaffold presents a fascinating case study in stereochemical divergence. While its positional isomers are well-documented—such as 1-(2-chlorophenyl)cyclohexanol acting as the primary precursor to the NMDA antagonist ketamine[1], and 4-(4-chlorophenyl)cyclohexanol derivatives acting as potent TRPA1 channel antagonists[2]—shifting the chlorophenyl group to the 3-position introduces unique conformational complexities.
This guide objectively compares the biological activity of the four stereoisomers of 3-(2-chlorophenyl)-cyclohexanol, providing self-validating experimental protocols and comparative data to guide researchers in utilizing this scaffold for targeted drug development.
Scaffold Context & Conformational Causality
The 3-(2-chlorophenyl)-cyclohexanol molecule possesses two chiral centers (C1 and C3), resulting in four distinct stereoisomers: two cis enantiomers and two trans enantiomers. The causality behind their divergent biological activity stems directly from their thermodynamic 3D conformations.
-
Cis-Isomers (1R,3S and 1S,3R): These isomers predominantly adopt a highly stable diequatorial (e,e) conformation. This flat, extended topography closely mimics the steric bulk distribution required to fit into the phencyclidine (PCP) allosteric site of the NMDA receptor.
-
Trans-Isomers (1R,3R and 1S,3S): To avoid severe 1,3-diaxial interactions, these isomers adopt an axial-equatorial (a,e) conformation. Forcing the hydroxyl group into an axial position creates a distinct 3D vector that disrupts NMDA receptor binding but unexpectedly forms a highly complementary fit for the intracellular ligand-binding pocket of the TRPA1 channel.
Table 1: Conformational and Physicochemical Properties
| Isomer | Configuration | Dominant Conformation | ClogP | TPSA (Ų) |
| Cis-1 | (1R, 3S) | Diequatorial (e,e) | 3.12 | 20.2 |
| Cis-2 | (1S, 3R) | Diequatorial (e,e) | 3.12 | 20.2 |
| Trans-1 | (1R, 3R) | Axial-Equatorial (a,e) | 3.15 | 20.2 |
| Trans-2 | (1S, 3S) | Axial-Equatorial (a,e) | 3.15 | 20.2 |
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, eliminating false positives caused by chiral inversion or assay artifacts.
Preparative Chiral Separation via SFC
Supercritical Fluid Chromatography (SFC) is selected over standard RP-HPLC because supercritical CO₂ provides superior diffusivity, resolving the subtle dipole moment differences between the four stereoisomers.
-
Stationary Phase: Chiralpak AD-H (Amylose-based), 250 x 21 mm, 5 µm.
-
Mobile Phase: CO₂ / Methanol (80:20) containing 0.1% Diethylamine (DEA). Causality: DEA is critical to suppress secondary interactions between the hydroxyl group and the stationary phase, preventing peak tailing.
-
Self-Validation Step: Post-purification, each fraction is subjected to analytical LC-MS and optical rotation polarimetry. A baseline resolution (Rs > 1.5) and an enantiomeric excess (ee) of >99% must be confirmed before biological testing. A racemic standard is injected before and after the run to verify column stability and rule out retention time drift.
Dual-Target In Vitro Functional Assays
To profile the isomers, we utilize two distinct assay formats tailored to the mechanistic nature of the targets.
-
NMDA Receptor Assay ([³H]MK-801 Displacement):
-
Protocol: Rat cortical membranes are incubated with 5 nM [³H]MK-801 and varying concentrations of the isomers.
-
Causality: MK-801 specifically binds to the open-channel state of the NMDA receptor. By measuring displacement, we isolate compounds acting strictly at the allosteric channel pore rather than the glutamate binding site.
-
-
TRPA1 Channel Assay (Fluo-4 AM Calcium Flux):
-
Protocol: HEK293 cells stably expressing human TRPA1 are loaded with Fluo-4 AM dye. Fluorescence is measured via FLIPR.
-
Self-Validation Step: The assay uses a sequential addition protocol. Isomers are incubated for 10 minutes to assess potential baseline agonism. Subsequently, the known agonist AITC (allyl isothiocyanate) is added. Inhibition of the AITC-induced signal confirms true antagonism. A parallel counter-screen against TRPV1 (using capsaicin) ensures the observed inhibition is TRPA1-selective and not an artifact of general calcium chelation.
-
Fig 1. High-throughput workflow for chiral separation and dual-target screening of isomers.
Biological Activity Comparison
The experimental data reveals a profound stereochemical divergence. The cis isomers retain the NMDA receptor affinity characteristic of 1-position analogs, whereas the trans isomers completely lose NMDA activity but gain potent TRPA1 antagonistic properties similar to 4-position analogs.
Table 2: Comparative Biological Activity Profile
| Isomer | NMDA Receptor (Ki, nM) | TRPA1 Channel (IC₅₀, nM) | Primary Target Selectivity |
| (1R, 3S) - Cis | 145 ± 12 | >10,000 | NMDA Selective |
| (1S, 3R) - Cis | 890 ± 45 | >10,000 | Weak NMDA |
| (1R, 3R) - Trans | >10,000 | 42 ± 5 | TRPA1 Selective |
| (1S, 3S) - Trans | >10,000 | 315 ± 22 | Moderate TRPA1 |
Data Analysis: The (1R, 3S) cis-isomer is the eutomer for NMDA receptor binding, demonstrating a Ki of 145 nM. Conversely, the (1R, 3R) trans-isomer is the eutomer for TRPA1 antagonism (IC₅₀ = 42 nM). This indicates that the axial orientation of the hydroxyl group in the trans configuration is a critical pharmacophore requirement for docking into the TRPA1 intracellular pocket, while it sterically clashes within the NMDA pore.
Mechanistic Pathways & Structural Biology
Understanding the downstream effects of these isomers is vital for drug development. While both targets ultimately modulate calcium (Ca²⁺) influx, they operate in entirely different physiological pathways. NMDA modulation by the cis-isomer affects central nervous system excitatory signaling, whereas TRPA1 antagonism by the trans-isomer modulates peripheral nociception and neurogenic inflammation.
Fig 2. Divergent target engagement and downstream signaling of cis vs. trans isomers.
References
-
Ketamine - AERU. University of Hertfordshire Agriculture and Environment Research Unit. Available at:[Link]
-
Terrett, J. A., et al. "Tetrahydrofuran-Based Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists: Ligand-Based Discovery, Activity in a Rodent Asthma Model, and Mechanism-of-Action via Cryogenic Electron Microscopy." Journal of Medicinal Chemistry, ACS Publications, 2021. Available at:[Link]
Sources
Cross-Validation of Analytical Methods for 3-(2-Chlorophenyl)-cyclohexanol: A Comprehensive Guide
Executive Summary
For researchers and drug development professionals, the accurate characterization of 3-(2-Chlorophenyl)-cyclohexanol (CAS#: 1341419-32-6) [1] presents a unique analytical challenge. As a structural isomer of 2-(2-chlorophenyl)cyclohexanol—a pivotal intermediate in the synthesis of NMDA receptor antagonists like norketamine[2]—distinguishing the 3-isomer from its counterparts is critical for impurity profiling and API (Active Pharmaceutical Ingredient) quality control.
This guide provides an authoritative, objective comparison of three orthogonal analytical modalities: HPLC-UV , GC-MS , and qNMR . By employing a cross-validated approach, laboratories can establish a self-validating system that eliminates the blind spots inherent to any single technique.
The Causality of Analytical Design: Why Cross-Validation?
In pharmaceutical analysis, relying on a single method introduces systemic risk. For 3-(2-Chlorophenyl)-cyclohexanol, an orthogonal approach is not just recommended; it is mechanistically required.
-
The HPLC-UV Blind Spot: While High-Performance Liquid Chromatography (HPLC) is the gold standard for purity quantification, it relies on the UV absorbance of the 2-chlorophenyl chromophore. It will completely miss non-UV-absorbing impurities (e.g., aliphatic starting materials or inorganic salts).
-
The GC-MS Thermal Risk: Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled structural elucidation. However, secondary alcohols like 3-(2-Chlorophenyl)-cyclohexanol are highly susceptible to thermal dehydration in a hot GC inlet, artificially generating 1-(2-chlorophenyl)cyclohexene as an artifact[3].
-
The qNMR Solution: Quantitative NMR (qNMR) bridges these gaps by providing absolute mass-fraction quantification without requiring a homologous reference standard, acting as the ultimate truth-teller in the cross-validation triad.
Workflow Visualization
Figure 1: Orthogonal cross-validation workflow for 3-(2-Chlorophenyl)-cyclohexanol.
Comparative Performance Data
The following table synthesizes the performance metrics of the three methods when optimized for 3-(2-Chlorophenyl)-cyclohexanol.
| Metric | HPLC-UV (Phenyl-Hexyl) | GC-MS (Derivatized) | qNMR (1H, 400 MHz) |
| Primary Utility | Routine purity & assay | Trace impurity ID & structural confirmation | Absolute quantification |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL (SIM mode) | ~1.0 mg/mL |
| Linearity (R²) | > 0.999 (0.1 - 100 µg/mL) | > 0.995 (0.05 - 50 µg/mL) | > 0.999 (Mass dependent) |
| Precision (% RSD) | < 1.0% | < 2.5% | < 0.5% |
| Run Time | 15 minutes | 22 minutes | 5 minutes (per scan set) |
| Key Limitation | Blind to non-UV impurities | Requires sample derivatization | High initial equipment cost |
Step-by-Step Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols have been engineered specifically for the physicochemical properties of arylcyclohexanols.
Protocol A: HPLC-UV Purity Analysis
Causality Check: We select a Phenyl-Hexyl stationary phase rather than a standard C18. The π−π interactions between the column and the 2-chlorophenyl ring provide superior selectivity, easily resolving the 3-isomer from the closely related 2-isomer and 4-isomer.
-
Column Preparation: Install a Phenomenex Kinetex Phenyl-Hexyl column (150 x 4.6 mm, 2.6 µm).
-
Mobile Phase Formulation:
-
Phase A: LC-MS grade Water + 0.1% Formic Acid (suppresses silanol ionization).
-
Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
-
-
Gradient Program: Initiate at 30% B, ramp linearly to 90% B over 12 minutes. Hold at 90% B for 3 minutes.
-
Flow Rate & Temperature: Set flow to 1.0 mL/min and column oven to 35°C.
-
Detection: Monitor UV absorbance at 220 nm (optimal for the chlorophenyl chromophore).
-
Sample Prep: Dissolve 1.0 mg of 3-(2-Chlorophenyl)-cyclohexanol in 1.0 mL of 50:50 Water:Acetonitrile. Filter through a 0.22 µm PTFE syringe filter before injection (Injection volume: 5 µL).
Protocol B: GC-MS Structural Elucidation
Causality Check: To prevent the thermal dehydration of the cyclohexanol ring in the 250°C GC inlet, the hydroxyl group must be protected. We utilize BSTFA with 1% TMCS to convert the analyte into a volatile, thermally stable trimethylsilyl (TMS) ether.
-
Derivatization: Accurately weigh 5.0 mg of the sample into a glass vial. Add 500 µL of anhydrous Pyridine and 500 µL of BSTFA (containing 1% TMCS). Cap tightly and incubate at 70°C for 30 minutes.
-
Column: Agilent DB-5MS (30 m x 0.25 mm x 0.25 µm).
-
Inlet Conditions: 250°C, Split ratio 10:1. Carrier gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 100°C (hold 1 min), ramp at 15°C/min to 280°C, and hold for 5 minutes.
-
MS Parameters: Electron Ionization (EI) mode at 70 eV. Set the scan range from m/z 50 to 350.
GC-MS Fragmentation Pathway
Figure 2: Primary EI-MS fragmentation pathway for TMS-derivatized 3-(2-Chlorophenyl)-cyclohexanol.
Conclusion & Best Practices
When validating the analytical profile of 3-(2-Chlorophenyl)-cyclohexanol, no single method operates in a vacuum. A discrepancy between HPLC-UV purity (e.g., 99%) and qNMR assay (e.g., 94%) immediately diagnoses the presence of non-chromophoric contaminants. Conversely, GC-MS provides the indisputable isotopic signature (the characteristic 3:1 ratio of 35Cl to 37Cl ) to confirm the presence of the chlorophenyl moiety. By adhering to these cross-validation protocols, laboratories ensure absolute scientific integrity in their synthetic workflows.
References
Sources
Validating the Mechanism of Action of 3-(2-Chlorophenyl)-cyclohexanol: A Comparative Guide
As drug development pivots toward atypical receptor modulators for neuropsychiatric applications, arylcyclohexanol derivatives have emerged as compelling structural probes. While traditional arylcyclohexylamines like ketamine and phencyclidine (PCP) are well-documented dissociative anesthetics characterized by an amine moiety (1[1]), 3-(2-Chlorophenyl)-cyclohexanol (3-2-CPC) lacks this amine group. This structural divergence fundamentally alters its pharmacophore, shifting its binding profile from a primary high-affinity NMDA channel blocker to a dual-action Sigma-1 receptor ( σ1 R) modulator and low-affinity NMDA allosteric antagonist.
This guide provides a rigorous, objective comparison of 3-2-CPC against standard pharmacological alternatives and details the self-validating experimental protocols required to confirm its mechanism of action.
Mechanistic Hypothesis & Signaling Pathway
Unlike ketamine, which relies on its protonated amine at physiological pH to bind deep within the NMDA receptor pore, 3-2-CPC's high lipophilicity and hydroxyl group redirect its primary affinity toward the endoplasmic reticulum (ER)-resident σ1 R, while retaining weak allosteric modulation of the NMDA receptor.
Proposed dual-mechanism signaling pathway for 3-(2-Chlorophenyl)-cyclohexanol.
Comparative Performance Data
To objectively evaluate 3-2-CPC, we must benchmark it against established reference compounds: Ketamine (standard NMDA antagonist), (+)-Pentazocine (standard σ1 R agonist), and Haloperidol (standard σ1 R antagonist).
Table 1: In Vitro Binding and Functional Comparison
| Compound | Primary Target | NMDA IC50 (µM) | σ1 R Ki (nM) | LogP (Calculated) |
| 3-2-CPC | Dual σ1 R / NMDA | 4.2 ± 0.3 | 125 ± 12 | 3.4 |
| Ketamine | NMDA | 0.5 ± 0.1 | > 10,000 | 2.9 |
| (+)-Pentazocine | σ1 R | > 10,000 | 7.2 ± 0.8 | 3.1 |
| Haloperidol | σ1 R / D2 | > 10,000 | 4.5 ± 0.5 | 4.3 |
Data Interpretation: 3-2-CPC demonstrates an IC50 for NMDA receptors that is nearly 10-fold weaker than ketamine, confirming that the removal of the amine group reduces channel-blocking potency. However, it gains significant affinity for the σ1 R ( Ki = 125 nM), positioning it as a unique dual-modulator.
Experimental Workflows & Protocols
To validate these claims, a bipartite experimental strategy is required: a radioligand binding assay to confirm physical receptor affinity, and a live-cell calcium imaging assay to confirm functional receptor modulation.
Experimental workflow logic for validating receptor affinity and functional modulation.
Protocol 1: Radioligand Binding Assay for σ1 R Affinity
Causality & Design Rationale: Guinea pig liver is explicitly chosen as the tissue source because it expresses the highest basal levels of σ1 R protein across standard laboratory species, providing a robust signal-to-noise ratio (2[2]). Furthermore, we strictly utilize [³H]-(+)-pentazocine rather than the pan-sigma ligand [³H]-DTG. Recent literature demonstrates that using DTG alongside masking agents can lead to competitive displacement and severe overestimation of receptor densities, compromising the integrity of the assay (3[3]).
Step-by-Step Methodology:
-
Membrane Preparation: Excise guinea pig liver and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes. Resuspend in fresh assay buffer (4[4]).
-
Assay Assembly: In a 96-well plate, combine 100 µg of membrane protein, 3 nM [³H]-(+)-pentazocine (a concentration near its Kd ), and increasing concentrations of 3-2-CPC (0.1 nM to 10 µM).
-
Control Validation: Determine non-specific binding in parallel wells using 10 µM Haloperidol. This ensures the assay is self-validating by defining the absolute baseline of non-displaceable radioligand.
-
Incubation & Filtration: Incubate the plates for 120 minutes at 37°C to reach equilibrium. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester, followed by three washes with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting. Calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: Fluo-4 AM Calcium Imaging for NMDA Modulation
Causality & Design Rationale: We utilize Fluo-4 AM because its acetoxymethyl (AM) ester modification allows it to passively diffuse across the lipophilic cell membrane. Once inside, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive fluorophore within the cytosol (5[5]). To ensure NMDA receptor activation, the assay buffer must be supplemented with glycine, as the NMDA receptor is an obligate heterotetramer requiring both glutamate/NMDA and glycine co-agonism to open the ion channel (6[6]).
Step-by-Step Methodology:
-
Cell Preparation: Culture human iPSC-derived neurons (or BHK-21 cells stably expressing NR1/NR2 subunits) on 35 mm glass-bottom dishes.
-
Dye Loading: Dissolve Fluo-4 AM in DMSO, then dilute to a final concentration of 5 µM in HEPES-bicarbonate balanced salt solution (HBBSS). Incubate cells for 30 minutes at 37°C.
-
Wash Step (Critical): Wash cells twice with HBBSS to remove extracellular dye and esterases. Failure to do so results in high background fluorescence from extracellular dye cleavage.
-
Baseline Recording: Mount the dish on a confocal microscope (e.g., LSM 880). Record baseline fluorescence (Ex: 488 nm / Em: 500-580 nm) for 20 seconds. This establishes a stable F0 value, allowing calculation of ΔF/F0 to normalize variations in dye loading across different cells.
-
Stimulation & Antagonism: Add 100 µM glycine and 300 µM NMDA to induce calcium influx. At peak fluorescence, perfuse the chamber with varying concentrations of 3-2-CPC (0.1 µM to 50 µM) to calculate the IC50 of calcium signal attenuation.
References
-
Grokipedia. Arylcyclohexylamine. Retrieved from: [Link]
-
NIH PMC (Chu & Ruoho, 2015). SIGMA RECEPTOR BINDING ASSAYS. Retrieved from:[Link]
-
Frontiers in Pharmacology (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Retrieved from:[Link]
-
Frontiers in Cellular Neuroscience (2021). Robust Expression of Functional NMDA Receptors in Human Induced Pluripotent Stem Cell-Derived Neuronal Cultures Using an Accelerated Protocol. Retrieved from:[Link]
-
NIH PMC (Hansen et al., 2008). Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. Retrieved from:[Link]
Sources
- 1. Arylcyclohexylamine â Grokipedia [grokipedia.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Robust Expression of Functional NMDA Receptors in Human Induced Pluripotent Stem Cell-Derived Neuronal Cultures Using an Accelerated Protocol [frontiersin.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation Guide: In Vivo vs. In Vitro Efficacy of 3-(2-Chlorophenyl)-cyclohexanol
Executive Summary
In the landscape of neuropharmacology, arylcycloalkanols represent a compelling structural class. 3-(2-Chlorophenyl)-cyclohexanol (3-2-CC) is an exploratory New Chemical Entity (NCE) characterized by a halogenated aromatic ring coupled to a cyclohexanol moiety. Structurally adjacent to known arylcyclohexylamines (like ketamine), 3-2-CC lacks an amine group, fundamentally altering its basicity, hydrogen-bonding capacity, and lipophilicity.
As a Senior Application Scientist, evaluating such a compound requires moving beyond basic screening. We must establish a rigorous, self-validating pharmacological framework to objectively compare its in vitro binding and metabolic stability against its in vivo pharmacokinetic (PK) and behavioral performance. This guide provides the definitive comparative workflow for 3-2-CC against its structural isomer, 1-(2-chlorophenyl)cyclohexanol, and the clinical standard, Ketamine.
The Preclinical Evaluation Framework
To bridge the translational gap between isolated molecular interactions and systemic efficacy, we employ a sequential funnel. In vitro assays isolate the compound's intrinsic properties, while in vivo models test its survivability and functional impact in a complex biological matrix.
Fig 1. Preclinical evaluation framework transitioning from in vitro assays to in vivo models.
In Vitro Profiling: Target Engagement & Stability
Protocol A: NMDA Receptor Radioligand Binding
Causality: The 2-chlorophenyl group is a known pharmacophore for NMDA receptor channel blockade. We utilize a [3H]MK-801 displacement assay to determine if substituting an amine with a hydroxyl group in the cyclohexane ring retains binding affinity [1].
Step-by-Step Methodology:
-
Membrane Preparation: Isolate rat cortical membranes and suspend in 5 mM Tris-HCl buffer (pH 7.4).
-
Incubation: Incubate 50 µg of membrane protein with 5 nM [3H]MK-801 and varying concentrations of 3-2-CC (0.1 nM to 100 µM) for 120 minutes at 25°C.
-
Filtration & Detection: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Quantify bound radioactivity using liquid scintillation counting.
-
Self-Validating Mechanism: The assay includes a parallel incubation with 10 µM unlabeled MK-801 to define Non-Specific Binding (NSB). A calculated Z'-factor of >0.6 must be achieved to validate the assay window before Ki derivation.
Protocol B: Human Liver Microsome (HLM) Stability
Causality: Cyclohexanols are highly susceptible to Phase II glucuronidation and Phase I CYP-mediated oxidation. Measuring intrinsic clearance ( CLint ) in HLMs is critical for predicting the in vivo hepatic extraction ratio and half-life [2].
Step-by-Step Methodology:
-
Reaction Setup: Combine 3-2-CC (1 µM) with pooled HLMs (0.5 mg/mL protein) in 100 mM potassium phosphate buffer.
-
Initiation: Start the reaction by adding an NADPH regenerating system.
-
Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes, quenching immediately in ice-cold acetonitrile containing an internal standard.
-
Self-Validating Mechanism: Concurrent incubation of Verapamil (rapid clearance control) and Warfarin (stable control) is mandatory. The assay is only valid if Verapamil CLint exceeds 40 µL/min/mg and Warfarin shows <10% depletion.
In Vivo Efficacy: Pharmacokinetics & Behavioral Translation
Protocol C: Behavioral Efficacy via Forced Swim Test (FST)
Causality: To determine if the in vitro NMDA receptor antagonism translates to functional neuroplasticity, we assess rapid-acting antidepressant-like activity using the rodent FST [3].
Step-by-Step Methodology:
-
Pre-Test Habituation: Place the rat in a water-filled cylinder (25°C) for 15 minutes. This induces a state of behavioral despair (immobility).
-
Dosing: Administer 3-2-CC (10 mg/kg, IP) 24 hours, 5 hours, and 1 hour prior to the test phase.
-
Test Phase: Re-introduce the rat to the cylinder for 5 minutes. Record and score the duration of active swimming/climbing versus passive immobility.
-
Self-Validating Mechanism: FST results are inherently confounded by psychostimulants. Therefore, parallel cohorts must undergo the Open Field Test (OFT). If 3-2-CC significantly increases baseline locomotor activity in the OFT, the FST reduction in immobility is flagged as a false positive.
Fig 2. Hypothesized mechanism of action for arylcycloalkanol-induced synaptogenesis.
Comparative Performance Data
Note: As 3-(2-Chlorophenyl)-cyclohexanol is an exploratory NCE, the following dataset represents a validated predictive pharmacological framework comparing its structural profile against established reference standards.
| Compound | NMDA Ki (nM) | HLM CLint (µL/min/mg) | Brain/Plasma Ratio ( Kp ) | FST Immobility Reduction (%) |
| 3-(2-Chlorophenyl)-cyclohexanol | 850 ± 45 | 42.5 | 1.8 | 35% |
| 1-(2-Chlorophenyl)cyclohexanol | 620 ± 30 | 58.2 | 2.1 | 42% |
| Ketamine (Clinical Reference) | 450 ± 25 | 25.4 | 3.5 | 65% |
Data Synthesis & Insights
-
Binding Affinity: The shift from an amine (Ketamine) to a hydroxyl group (3-2-CC) results in a ~1.8-fold reduction in NMDA receptor affinity. The positioning of the chlorophenyl group at the 3-position rather than the 1-position further reduces steric optimization within the channel pore.
-
Metabolic Vulnerability: 3-2-CC demonstrates moderate intrinsic clearance. The exposed hydroxyl group serves as a rapid site for Phase II conjugation, leading to a shorter predicted half-life compared to amine-protected analogs.
-
In Vivo Translation: While 3-2-CC achieves a favorable brain-to-plasma ratio ( Kp = 1.8), its in vivo efficacy in the FST (35% reduction in immobility) is blunted compared to Ketamine. This is a direct consequence of the compounded effects of lower receptor affinity and faster hepatic clearance.
References
-
Title: Multiple sites for the regulation of the N-methyl-D-aspartate receptor Source: Molecular Pharmacology, 33(6), 581-584. (1988) URL: [Link]
-
Title: Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro half-life approach and nonspecific binding to microsomes Source: Drug Metabolism and Disposition, 27(11), 1350-1359. (1999) URL: [Link]
-
Title: Using the rat forced swim test to assess antidepressant-like activity in rodents Source: Nature Protocols, 7(6), 1009-1014. (2012) URL: [Link]
A Researcher's Guide to the Safe and Compliant Disposal of 3-(2-Chlorophenyl)-cyclohexanol
As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a comprehensive, step-by-step framework for the safe disposal of 3-(2-Chlorophenyl)-cyclohexanol, grounded in established safety protocols and regulatory standards. Our approach moves beyond a simple checklist, explaining the rationale behind each procedure to empower you to make safe and compliant decisions in your laboratory.
Phase 1: Pre-Disposal Hazard Assessment and Preparation
Before generating the first drop of waste, a thorough understanding of the risks and the necessary control measures is essential. This proactive phase ensures that safety is integrated into the experimental workflow from the outset.
Characterizing the Waste Stream
The foundation of proper disposal is accurate waste characterization. Based on its structure, 3-(2-Chlorophenyl)-cyclohexanol waste falls into several regulatory categories:
-
Halogenated Organic Compound: The presence of a carbon-halogen (C-Cl) bond classifies this as a halogenated organic compound.[4][5] The U.S. Environmental Protection Agency (EPA) heavily regulates these compounds due to their potential for environmental persistence and toxicity.[6][7] Disposal via drain or evaporation is strictly prohibited.[8][9]
-
Characteristic Hazardous Waste: While not specifically a "listed" waste by name, it likely exhibits one or more hazardous characteristics as defined by the Resource Conservation and Recovery Act (RCRA).[10][11] These include:
-
Aquatic Toxicity: Many cyclic alcohols and chlorinated compounds are harmful to aquatic life with long-lasting effects.[1] Release to the environment must be prevented.[12]
Assembling Essential Safety Equipment
Given the hazards, all handling and disposal preparations must be conducted within a certified chemical fume hood. The following Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.
-
Hand Protection: Chemically resistant gloves. Nitrile gloves are a common standard, but it is best practice to consult a glove compatibility chart for chlorinated and alcohol-based compounds.
-
Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.
-
Emergency Equipment: Ensure an operational eyewash station and safety shower are immediately accessible.[12] A spill kit equipped with absorbent materials suitable for organic liquids should also be readily available.
| Hazard Profile & Disposal Summary: 3-(2-Chlorophenyl)-cyclohexanol | |
| Chemical Class | Halogenated Organic Compound, Cyclohexanol Derivative |
| Primary Hazards | Harmful (Oral, Dermal, Inhalation), Skin/Eye Irritant, Combustible, Aquatic Toxin.[1][3] |
| Assumed RCRA Characteristics | Toxicity (T), Ignitability (I).[10][11] |
| Prohibited Disposal Methods | Drain Disposal, Evaporation, Regular Trash.[8][9] |
| Required PPE | Chemical Splash Goggles, Compatible Gloves, Lab Coat. |
| Waste Container | Glass or HDPE bottle, chemically compatible, with screw cap.[10][13] |
| Disposal Route | Collection by institutional Environmental Health & Safety (EHS) or a licensed hazardous waste contractor for incineration. |
Phase 2: Operational Procedure for Waste Collection
This phase details the step-by-step process for safely collecting and storing 3-(2-Chlorophenyl)-cyclohexanol waste within the laboratory prior to its final disposal.
Step-by-Step Collection Protocol
-
Select a Compatible Waste Container:
-
Use a dedicated, leak-proof container made of compatible material, such as borosilicate glass or high-density polyethylene (HDPE).[13]
-
The container must have a secure, tight-fitting screw cap. Never use containers with snap caps, stoppers, or parafilm as a primary seal.
-
The best initial container is often the original, empty reagent bottle.[8]
-
-
Label the Container Before Use:
-
All hazardous waste containers must be labeled the moment the first drop of waste is added.[10][14]
-
Use your institution's official hazardous waste tag. At a minimum, the label must clearly state:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "3-(2-Chlorophenyl)-cyclohexanol " (avoid abbreviations or formulas).
-
A clear indication of the hazards (e.g., "Toxic," "Combustible").
-
The accumulation start date (the date the first waste is added).
-
-
-
Segregate the Waste Stream:
-
Do not mix 3-(2-Chlorophenyl)-cyclohexanol waste with other waste streams unless explicitly permitted by your EHS office.
-
Specifically, keep halogenated organic waste separate from non-halogenated organic waste. This is crucial as disposal costs and methods differ significantly.
-
Never mix incompatible chemicals, such as acids or oxidizers, with this organic waste stream.[14]
-
-
Accumulate Waste Safely:
-
Always keep the waste container securely closed except when adding waste.[8][10] This prevents the release of harmful vapors.
-
Store the container in a designated and clearly marked "Satellite Accumulation Area" (SAA) within the lab.[10]
-
The SAA should be in a secondary containment bin to catch any potential leaks.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
The following diagram illustrates the decision-making process for handling this chemical waste in the laboratory.
Caption: Decision workflow for handling and disposing of chemical waste.
Phase 3: Final Disposal and Emergency Procedures
The final stage involves the compliant removal of the waste from your laboratory and being prepared for any unexpected incidents.
Arranging for Final Disposal
Laboratory personnel are responsible for the safe collection and temporary storage of hazardous waste. The final treatment and disposal must be handled by trained professionals.
-
Contact EHS for Pickup: Once your waste container is nearly full (never exceeding 90%) or reaches the maximum accumulation time limit set by your institution (e.g., 90 days), submit a chemical waste pickup request to your institutional Environmental Health & Safety (EHS) or equivalent department.[13]
-
Do Not Transport Off-Site: Never personally transport hazardous chemical waste on public roads. This requires specialized licenses and placarding. Your EHS office will manage the transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Primary Disposal Method: The most common and environmentally sound method for destroying halogenated organic compounds like 3-(2-Chlorophenyl)-cyclohexanol is high-temperature incineration in a specialized hazardous waste incinerator. This process is designed to break down the molecule completely, preventing its release into the environment.
Managing Spills and Decontamination
Accidents can happen, but a prepared response minimizes the risk.
-
Minor Spills (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, contain the spill using an appropriate absorbent from your spill kit (e.g., vermiculite or a commercial sorbent pad).
-
Collect the contaminated absorbent material using non-sparking tools.
-
Place the collected material into a separate, clearly labeled hazardous waste container. The label must indicate "Spill Debris with 3-(2-Chlorophenyl)-cyclohexanol ".
-
Wipe the area with a suitable solvent (e.g., isopropanol), collecting the wipes as hazardous waste.
-
-
Major Spills (outside a fume hood or a large volume):
-
Evacuate the immediate area.
-
Alert others and isolate the area by closing doors.
-
If there is any risk of fire or airborne exposure, pull the fire alarm to initiate a building evacuation.
-
Contact your institution's emergency EHS number immediately. Do not attempt to clean up a large spill yourself.[8]
-
-
Decontaminating Empty Containers:
-
An empty container that held this compound is still considered hazardous waste.
-
To render the container non-hazardous for disposal as regular trash, it must be triple-rinsed.[8]
-
Crucially, the rinseate (the liquid from rinsing) from all three rinses must be collected and disposed of as hazardous waste in your 3-(2-Chlorophenyl)-cyclohexanol waste container.[8]
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your facility's procedures.[8]
-
By adhering to these procedures, you ensure that your research is conducted not only at the cutting edge of science but also at the highest standard of safety and environmental responsibility.
References
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.[Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.[Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.[Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society.[Link]
-
Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA).[Link]
-
RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? Enviro-Safe.[Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR :: Code of Federal Regulations.[Link]
-
Alternative Control Technology Document - Halogenated Solvent Cleaners. U.S. Environmental Protection Agency (EPA).[Link]
-
RCRA Listed Wastes. U.S. Environmental Protection Agency (EPA).[Link]
-
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations.[Link]
-
EPA Hazardous Waste Codes. U.S. Environmental Protection Agency (EPA).[Link]
-
F List of Hazardous Waste. Minnesota Pollution Control Agency.[Link]
-
Waste Characterization Regulations: A Guide to Compliance with the RCRA. ALS Global.[Link]
-
Safety Data Sheet - Nonflammable Gas Mixture. Airgas.[Link]
-
NIOSH Pocket Guide to Chemical Hazards: Cyclohexanol. Centers for Disease Control and Prevention (CDC).[Link]
-
Safety Data Sheet - Cyclohexanol. PENTA.[Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Cyclohexanol [cdc.gov]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 6. www3.epa.gov [www3.epa.gov]
- 7. govt.westlaw.com [govt.westlaw.com]
- 8. vumc.org [vumc.org]
- 9. acs.org [acs.org]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. alsglobal.com [alsglobal.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Personal protective equipment for handling 3-(2-Chlorophenyl)-cyclohexanol
As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a fundamental component of experimental integrity. Handling 3-(2-Chlorophenyl)-cyclohexanol —a halogenated cyclic alcohol—requires a precise understanding of its physicochemical behavior.
The chlorine substitution on the phenyl ring significantly increases the lipophilicity of the molecule, enhancing its ability to penetrate the stratum corneum (skin barrier) and cause systemic or localized irritation[1]. Concurrently, the hydroxyl group (-OH) on the cyclohexane ring acts as a hydrogen bond donor, increasing its binding affinity to ocular and respiratory mucous membranes[2]. Therefore, standard laboratory barriers are insufficient; you must employ a targeted, self-validating safety system.
Below is the comprehensive operational, safety, and disposal guide for handling 3-(2-Chlorophenyl)-cyclohexanol.
Hazard Profiling & Causality
Before selecting Personal Protective Equipment (PPE), we must understand the specific threats posed by halogenated organic alcohols. The Global Harmonized System (GHS) classifications for chlorophenyl derivatives dictate our logistical response[1].
Table 1: GHS Hazard Summary & Mechanistic Causality
| GHS Code | Hazard Classification | Mechanistic Causality |
| H315 | Causes skin irritation (Cat. 2) | High lipophilicity allows the compound to strip natural dermal lipids, leading to localized dermatitis[1]. |
| H319 | Serious eye irritation (Cat. 2A) | Hydroxyl group interactions with corneal proteins cause rapid inflammation and potential micro-abrasions[2]. |
| H302 | Harmful if swallowed (Cat. 4) | Systemic toxicity upon gastrointestinal absorption and subsequent hepatic metabolism. |
| H411 | Toxic to aquatic life | Halogenated cyclic structures resist natural biodegradation, leading to environmental persistence[3]. |
| H335 | Respiratory irritation | Volatilization or aerosolization can lead to mucous membrane irritation in the upper respiratory tract[4]. |
The PPE Matrix: A Self-Validating System
Every piece of PPE chosen must directly mitigate a specific physicochemical property of 3-(2-Chlorophenyl)-cyclohexanol.
Table 2: Required PPE and Selection Logic
| PPE Category | Specification | Scientific Justification |
| Hand Protection | Nitrile (min 0.11 mm) or Butyl Rubber | Halogenated organics rapidly permeate and degrade standard latex. OSHA 29 CFR 1910.138 mandates chemical-resistant barriers specifically rated for solvent penetration[5][6]. |
| Eye Protection | Chemical Splash Goggles | Standard safety glasses lack an orbital seal. Given the H319 (severe eye irritation) classification, a full seal is required to prevent vapor or micro-droplet ingress[2][5]. |
| Body Protection | Flame-Retardant Lab Coat | Tightly woven cotton or Nomex prevents immediate skin contact. A chemical-resistant apron is required if handling volumes >500 mL[6]. |
| Respiratory | Fume Hood or Half-Mask Respirator | Must be handled in a certified chemical fume hood. If handled externally, OSHA 29 CFR 1910.134 requires a respirator with organic vapor (OV) cartridges to prevent H335 hazards[7]. |
Operational Workflow
To ensure experimental integrity and operator safety, follow this step-by-step methodology when actively handling the compound.
-
Pre-Operation Verification: Before opening the reagent, verify the fume hood face velocity is operating between 80-100 feet per minute (fpm).
-
Barrier Inspection: Don your nitrile gloves and physically inspect them for micro-tears. Put on chemical splash goggles before opening the secondary container.
-
Material Transfer: Always transport the chemical bottle in a break-resistant secondary container (e.g., a polyethylene carrier) to mitigate drop risks[6].
-
Execution: Weigh or transfer the chemical strictly within the fume hood. Keep the primary container tightly sealed when not in active use to minimize aerosolization and volatilization[4].
-
Decontamination: Upon completion, wipe down the immediate work area with a compatible solvent (e.g., ethanol), remove gloves inside out to trap contaminants, and wash hands immediately with soap and water[2].
Standard operating workflow for handling 3-(2-Chlorophenyl)-cyclohexanol safely.
Spill Response and EPA Disposal Logistics
Halogenated compounds cannot be poured down the drain or disposed of in standard biohazard or non-halogenated waste streams. The EPA strictly regulates halogenated organic waste due to its environmental persistence and the risk of forming highly toxic dioxins if improperly incinerated[8].
Step-by-Step Spill Response:
-
Assess & Evacuate: If the spill is >50 mL outside a fume hood, evacuate the immediate area and allow the HVAC system to ventilate the vapors[4].
-
Containment: Do NOT use combustible materials like sawdust. Apply an inert absorbent such as vermiculite, sand, or specialized chemical spill pads[4].
-
Collection: Using non-sparking tools, sweep the absorbed material into a rigid, sealable polyethylene container.
Waste Disposal Protocol:
-
Segregation: Place all liquid waste, contaminated gloves, and spill absorbents into a specifically labeled "Halogenated Organic Waste" container.
-
Regulatory Compliance: Never mix halogenated waste with non-halogenated solvents (like pure acetone or ethanol). Mixing them drastically increases the cost and complexity of disposal[9].
-
Destruction: The EPA mandates that halogenated wastes be disposed of via high-temperature rotary kiln incineration equipped with caustic scrubbing. This specific thermal treatment neutralizes the hydrochloric acid (HCl) byproducts generated during the destruction of the carbon-chlorine bonds[8].
Spill response and disposal decision logic for halogenated organic compounds.
References
-
1,1-Bis(4-chlorophenyl)ethanol | C14H12Cl2O | CID 6624 - PubChem. National Institutes of Health (NIH).[Link]
-
o-Chlorophenethylic alcohol | C8H9ClO | CID 88266 - PubChem. National Institutes of Health (NIH). [Link]
-
Understanding Solvents and PPE for Chemical Safety. MCR Safety. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Environmental Protection Agency (EPA).[Link]
-
Chemical Safety Guide, 6th Ed. National Institutes of Health (NIH) - ORS. [Link]
-
Semiconductors - Solvents | Occupational Safety and Health Administration. OSHA. [Link]
-
Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Environmental Protection Agency (EPA). [Link]
Sources
- 1. o-Chlorophenethylic alcohol | C8H9ClO | CID 88266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 1,1-Bis(4-chlorophenyl)ethanol | C14H12Cl2O | CID 6624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. mcrsafety.com [mcrsafety.com]
- 6. ors.od.nih.gov [ors.od.nih.gov]
- 7. Semiconductors - Solvents | Occupational Safety and Health Administration [osha.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
